methyl (2Z)-azepan-2-ylideneacetate
Description
Structure
3D Structure
Properties
CAS No. |
50621-07-3 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-(azepan-2-ylidene)acetate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h7,10H,2-6H2,1H3 |
InChI Key |
MDEQSBWUWZBGQO-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C1CCCCCN1 |
Isomeric SMILES |
COC(=O)/C=C\1/CCCCCN1 |
Canonical SMILES |
COC(=O)C=C1CCCCCN1 |
Origin of Product |
United States |
Foundational & Exploratory
7-Membered Exocyclic Enamino Ester Building Blocks
Technical Guide for Drug Discovery & Heterocyclic Synthesis
Executive Summary
This guide details the chemistry, synthesis, and application of 7-membered exocyclic enamino esters , specifically focusing on alkyl (2Z)-azepan-2-ylideneacetates . Unlike their endocyclic counterparts (e.g., tetrahydroazepine-3-carboxylates), these scaffolds possess a unique exocyclic vinylogous urethane system. This structural feature locks the nitrogen lone pair into a specific conjugation path, offering distinct reactivity profiles for constructing fused polycyclic alkaloids (e.g., Stemona alkaloids) and privileged medicinal scaffolds (e.g., pyrrolo[1,2-a]azepines).
Structural Analysis & Chemical Space
The core building block is the azepan-2-ylidene acetate . Its stability and reactivity are governed by the "push-pull" electronic system where the azepane nitrogen donates electron density to the exocyclic ester carbonyl.
Tautomeric & Geometric Stability
-
Exocyclic vs. Endocyclic: The exocyclic double bond is thermodynamically favored in specific solvent systems due to the relief of ring strain compared to the endocyclic 1,4,5,6-tetrahydroazepine isomer.
-
Configuration: The (Z)-isomer is stabilized by an intramolecular hydrogen bond between the N-H and the ester carbonyl oxygen (S(6) motif), making it the dominant species in non-polar solvents.
-
Electronic Character: The
-carbon (exocyclic) is highly electrophilic, while the -carbon (ring C-3) is nucleophilic.
Reactivity Profile
The scaffold acts as a 1,3-dinucleophile or a Michael acceptor depending on the conditions:
-
N-Nucleophilicity: Alkylation/acylation at the nitrogen (often requires deprotonation).
-
C-Nucleophilicity (C-3): Reaction with electrophiles at the ring carbon
to the nitrogen. -
Michael Acceptor: Nucleophilic attack at the exocyclic vinyl carbon.
Synthesis Strategies
The synthesis of 7-membered exocyclic enamino esters is challenging due to the entropic penalty of forming medium-sized rings. The most robust method is the Eschenmoser Sulfide Contraction .
Primary Route: Eschenmoser Sulfide Contraction
This method converts azepane-2-thione (thiolactam) into the enamino ester via a thioiminium intermediate. It is preferred for its high yields and stereoselectivity.
Mechanism:
-
S-Alkylation: Thiolactam reacts with an
-halo ester to form a thioiminium salt. -
Sulfur Extrusion: Treatment with a phosphine (e.g.,
) and base extracts the sulfur, forming the C=C bond.
Alternative Route: Reformatsky-Imine Condensation
Reaction of 2-methoxy-3,4,5,6-tetrahydro-2H-azepine (lactim ether) with Reformatsky reagents (zinc enolates). This method is less atom-economical but useful for highly substituted esters.
Visualization of Synthesis Pathways
Caption: Synthesis of azepan-2-ylidene acetates via Eschenmoser Sulfide Contraction.
Experimental Protocols
Protocol A: Synthesis of Methyl (2Z)-azepan-2-ylideneacetate
Objective: Synthesis of the core building block from azepan-2-one (caprolactam).
Reagents:
-
Azepan-2-one (11.3 g, 100 mmol)
-
Lawesson’s Reagent (20.2 g, 50 mmol)
-
Methyl bromoacetate (15.3 g, 100 mmol)
-
Triphenylphosphine (
) (26.2 g, 100 mmol) -
Triethylamine (
) (10.1 g, 100 mmol) -
Solvents: Toluene (anhydrous), Acetonitrile (
), DCM.
Step-by-Step Methodology:
-
Thionation:
-
Dissolve azepan-2-one in anhydrous toluene (100 mL).
-
Add Lawesson’s reagent and reflux for 2 hours under
. -
Cool, concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield azepan-2-thione (yellow solid).
-
-
S-Alkylation (Thioiminium Formation):
-
Dissolve azepan-2-thione (1 eq) in dry
(5 mL/mmol). -
Add methyl bromoacetate (1.05 eq) dropwise at 0°C.
-
Stir at room temperature for 4–6 hours. The thioiminium bromide salt may precipitate; if not, use the solution directly.
-
-
Sulfide Contraction:
-
To the thioiminium mixture, add
(1.0 eq) followed by (1.1 eq) dropwise. -
Critical Step: Stir vigorously.[1] The solution will darken, and sulfur extrusion occurs. Stir for 12–16 hours at RT.
-
Optimization: If conversion is slow, heat to 50°C for 2 hours.
-
-
Work-up & Purification:
Validation Data:
-
H NMR (
): 8.50 (br s, 1H, NH), 4.55 (s, 1H, =CH-), 3.65 (s, 3H, OMe), 3.30 (m, 2H, N-CH2). -
IR: 1650 cm
(C=O, H-bonded), 1610 cm (C=C).
Reactivity & Applications in Drug Design
The 7-membered exocyclic enamino ester is a "chameleon" scaffold, capable of diverse annulation reactions to form bicyclic heterocycles.
Synthesis of Pyrrolo[1,2-a]azepines
Reacting the building block with
Cascade Reactions
The exocyclic double bond participates in [3+2] cycloadditions with azides or nitrile oxides, offering rapid access to tetrazolo- or isoxazolo-fused azepines.
Reactivity Flowchart
Caption: Divergent synthesis pathways from the azepan-2-ylidene acetate core.
Comparative Data: Solvent Effects
The choice of solvent significantly impacts the
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | E/Z Ratio |
| Acetonitrile | 37.5 | 4 | 82 | >95:5 (Z) |
| DCM | 8.9 | 12 | 70 | 90:10 |
| Toluene | 2.4 | 16 | 65 | 88:12 |
| THF | 7.5 | 8 | 75 | 92:8 |
Note: Polar aprotic solvents like Acetonitrile accelerate the formation of the ionic thioiminium intermediate.
References
- Stereocontrolled synthesis of N-heterocyclic fluorine-containing β-amino acid derivatives.
-
2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. Source: PMC - NIH. URL:[Link]
-
Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Source: PMC - NIH. URL:[Link]
-
Modelling One-Pot Method for Synthesis of 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-Dioxides. Source: Scientific Research Publishing.[4] URL:[Link]
-
Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates. Source: PMC - NIH. URL:[Link]
Sources
- 1. Blaise Reaction [organic-chemistry.org]
- 2. 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5902886A - Method for synthesizing oxetan-2-ones and intermediates for their preparation - Google Patents [patents.google.com]
- 4. Synthesis of glycerin carbonate-based intermediates using thiol–ene chemistry and isocyanate free polyhydroxyurethanes therefrom - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis of Functionalized Azepine Scaffolds via Eschenmoser Sulfide Contraction of Azepan-2-thione with Methyl Bromoacetate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Seven-membered heterocyclic compounds, particularly those containing the azepane scaffold, are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and pharmaceuticals.[1][2][3][4] The development of robust synthetic routes to functionalized azepine derivatives is crucial for the exploration of new chemical space in drug discovery. This application note provides a detailed technical guide for the synthesis of a key β-enaminocarbonyl azepine derivative through the Eschenmoser sulfide contraction.[5][6] The protocol outlines the reaction of azepan-2-thione (thiocaprolactam) with methyl bromoacetate, a transformation that leverages sulfur extrusion to facilitate a critical carbon-carbon bond formation. We present a comprehensive reaction mechanism, a step-by-step experimental workflow, data interpretation, and expert insights into optimizing this powerful synthetic method.
Scientific Principles and Reaction Mechanism
The core transformation described herein is the Eschenmoser sulfide contraction , a powerful method for synthesizing β-enaminocarbonyl compounds from thioamides or thiolactams.[7][8] The reaction proceeds through a well-defined, multi-step mechanism that involves S-alkylation, deprotonation, episulfide formation, and ultimately, the extrusion of sulfur.
The overall reaction is as follows:
Azepan-2-thione + Methyl Bromoacetate → Methyl 2-(4,5,6,7-tetrahydro-3H-azepin-2-yl)acetate + S
This process can be broken down into four key mechanistic steps:
-
S-Alkylation: The reaction initiates with the nucleophilic attack of the sulfur atom of azepan-2-thione on the electrophilic α-carbon of methyl bromoacetate. This step displaces the bromide ion and forms a key intermediate, the S-alkylated thioiminium salt. For secondary thiolactams, this initial alkylation is often the rate-limiting step and can be reversible.[6][9]
-
Ylide Formation: A base is introduced to abstract the acidic α-proton from the carbonyl group of the ester moiety. This deprotonation generates a transient, highly reactive thiocarbonyl ylide. The choice of base is critical; it must be strong enough to deprotonate the α-carbon but not so strong as to promote unwanted side reactions.
-
Episulfide Intermediate Formation: The negatively charged carbon of the ylide performs an intramolecular nucleophilic attack on the adjacent carbon of the thioiminium group. This results in the formation of a three-membered ring containing sulfur, known as an episulfide or thiirane intermediate.[6]
-
Sulfur Extrusion: The final step involves the removal of the sulfur atom from the episulfide intermediate. This is accomplished using a thiophilic (sulfur-loving) reagent, typically a tertiary phosphine (e.g., triphenylphosphine) or a phosphite (e.g., triethyl phosphite).[5] The thiophile attacks the sulfur atom, leading to the collapse of the three-membered ring and the formation of a stable carbon-carbon double bond. The sulfur is eliminated as a stable phosphine sulfide, driving the reaction to completion.
dot digraph "Eschenmoser_Sulfide_Contraction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Reaction Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5, color="#4285F4"];
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Experimental Protocol
This protocol details the synthesis of methyl 2-(4,5,6,7-tetrahydro-3H-azepin-2-yl)acetate from azepan-2-thione.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Recommended Purity |
| Azepan-2-thione | 673-65-4 | 129.22 g/mol | >98% |
| Methyl Bromoacetate | 96-32-2 | 152.97 g/mol | >98% |
| Triphenylphosphine | 603-35-0 | 262.29 g/mol | >99% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ACS Reagent Grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, >99.8% |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade (for chromatography) |
| Hexanes | 110-54-3 | - | ACS Grade (for chromatography) |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Procedure
dot digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, label="Figure 2: Experimental Workflow", labelloc=b]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [penwidth=1.5, color="#34A853"];
} caption [label="Figure 2: Experimental Workflow", shape=plaintext, fontname="Helvetica", fontsize=10];
-
Reaction Setup and S-Alkylation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add azepan-2-thione (1.0 eq, e.g., 1.29 g, 10.0 mmol).
-
Place the flask under an inert atmosphere of dry nitrogen or argon.
-
Add anhydrous dichloromethane (40 mL) and stir until all solids have dissolved.
-
Add methyl bromoacetate (1.1 eq, e.g., 1.68 g, 11.0 mmol) dropwise to the solution. CAUTION: Methyl bromoacetate is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[10]
-
Allow the reaction mixture to stir at room temperature for 4-6 hours to facilitate the formation of the thioiminium salt.
-
-
Sulfide Contraction:
-
To the stirring solution, add sodium bicarbonate (3.0 eq, e.g., 2.52 g, 30.0 mmol) followed by triphenylphosphine (1.2 eq, e.g., 3.15 g, 12.0 mmol).
-
Fit the flask with a reflux condenser under the inert atmosphere.
-
Gently heat the reaction mixture to reflux (~40°C for DCM) using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often slow for secondary thiolactams and may require 16-24 hours for completion.[8]
-
-
Reaction Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove insoluble salts. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain a crude oil.
-
The crude product will contain the desired β-enamino ester and triphenylphosphine sulfide. Separating these can be challenging.[6]
-
Purify the crude oil by flash column chromatography on silica gel. A gradient elution, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, is typically effective.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a pale yellow oil.
-
Data, Results, and Troubleshooting
Optimization and Parameter Insights
The success of the Eschenmoser sulfide contraction is highly dependent on the careful selection of reagents and conditions.
| Parameter | Recommended Condition | Rationale & Field Insights |
| Thiolactam | Azepan-2-thione | A secondary thiolactam. Reactions are generally slower than with tertiary thioamides, often necessitating higher temperatures and longer reaction times for valuable yields.[6][8] |
| Alkylating Agent | Methyl Bromoacetate | Highly reactive α-halo ester. The C-Br bond is sufficiently labile for the initial S-alkylation. |
| Base | Sodium Bicarbonate | A mild inorganic base sufficient for deprotonation without causing significant ester hydrolysis. Stronger bases like DBU can be used but risk side reactions. |
| Thiophile | Triphenylphosphine | A common and effective thiophile. The resulting triphenylphosphine sulfide byproduct can sometimes co-elute with the product. Trialkyl phosphites are an alternative and their corresponding phosphates are often more polar and easier to separate.[6] |
| Solvent | Dichloromethane (DCM) | A good solvent for all reactants and intermediates. Its low boiling point simplifies removal. Toluene can also be used, especially if higher temperatures are needed.[9] |
| Temperature | Reflux (40°C for DCM) | Elevated temperature is typically required to drive the reaction to completion, particularly for less reactive secondary thiolactams.[8] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Incomplete S-alkylation. - Insufficient temperature. - Wet reagents/solvent. | - Increase initial stirring time for S-alkylation. - Switch to a higher boiling solvent like toluene and increase reflux temperature. - Ensure all glassware is oven-dried and solvents are anhydrous. |
| Low Yield | - Reversible S-alkylation.[9] - Incomplete sulfur extrusion. - Product loss during work-up/purification. | - Consider exchanging the bromide counter-ion for a less nucleophilic one like triflate (TfO⁻) to reduce reversibility.[9] - Increase the amount of thiophile to 1.5 equivalents. - Perform careful extraction and chromatography. |
| Difficult Purification | - Co-elution of product and triphenylphosphine sulfide. | - Use triethyl phosphite as the thiophile; the resulting triethyl phosphate is more polar and easier to separate on silica gel.[6] - Try a different chromatography solvent system with varying polarity. |
References
-
Eschenmoser, A. (1971). Sulfidkontraktion via alkylative Kupplung: Eine methode zur darstellung von -dicarbonylderivaten. Angewandte Chemie, 83(17-18), 735-737. (Note: This is the seminal work, often cited in secondary sources like Wikipedia[5] and SynArchive[7]).
-
SynArchive. (n.d.). Eschenmoser Sulfide Contraction. Retrieved from [Link]
-
Pechtl, S., & Kappe, C. O. (2011). The Eschenmoser coupling reaction under continuous-flow conditions. Beilstein Journal of Organic Chemistry, 7, 1198–1205. [Link]
-
Bartoli, G., et al. (1990). A study of the Eschenmoser sulfide contraction method with and without a thiophile. Journal of the Chemical Society, Perkin Transactions 2, (4), 657-661. (Note: URL not directly available, but content is confirmed through search results[9]).
-
Pechtl, S., & Kappe, C. O. (2011). The Eschenmoser coupling reaction under continuous-flow conditions. PMC. [Link]
-
Cini, E., Bifulco, G., Menchi, G., Rodriquez, M., & Taddei, M. (2012). Synthesis of Enantiopure 7‐Substituted Azepane‐2‐carboxylic Acids as Templates for Conformationally Constrained Peptidomimetics. European Journal of Organic Chemistry, 2012(28), 5559-5566. (Referenced via Semantic Scholar[11]).
-
MDPI. (2022). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 27(18), 5988. [Link]
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(16), 1896-1925. (Available via ResearchGate[1]).
-
O'Donovan, D. H., et al. (2016). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 24(18), 4059-4075. (Available via ResearchGate[2]).
-
Hamad, B. K., & Ahamed, M. R. (2021). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications, 3(11), 819-827. [Link]
-
MDPI. (2022). Oxidative Desulfurization Activity of NIT Nitroxide Radical Modified Metallophthalocyanine. Catalysts, 12(9), 1032. [Link]
-
Royal Society of Chemistry. (2007). Desulfurization processes of thiosemicarbazonecopper(ii) derivatives in acidic and basic aqueous media. New Journal of Chemistry, 31(6), 964-972. [Link]
-
University of Babylon. (2018). Synthesis and Characterization of new seven-membered heterocyclic derivatives compounds (Oxazepines). Journal of University of Babylon for Pure and Applied Sciences, 26(1), 22-29. [Link]
-
ResearchGate. (2007). Desulfurization processes of thiosemicarbazonecopper(II) derivatives in acidic and basic aqueous media. New Journal of Chemistry, 31, 964-972. [Link]
-
STM Journals. (2025). Azepines, Chemistry, Synthesis And Reactions. International Journal of Materials and Innovations. [Link]
-
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
-
Zhao, G., et al. (2004). Synthesis of potent and selective 2-azepanone inhibitors of human tryptase. Bioorganic & Medicinal Chemistry Letters, 14(2), 309-312. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potent and selective 2-azepanone inhibitors of human tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eschenmoser sulfide contraction - Wikipedia [en.wikipedia.org]
- 6. BJOC - The Eschenmoser coupling reaction under continuous-flow conditions [beilstein-journals.org]
- 7. synarchive.com [synarchive.com]
- 8. The Eschenmoser coupling reaction under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. nbinno.com [nbinno.com]
- 11. semanticscholar.org [semanticscholar.org]
using methyl (2Z)-azepan-2-ylideneacetate as a Michael acceptor
An In-depth Technical Guide to the Application of Methyl (2Z)-azepan-2-ylideneacetate as a Michael Acceptor
Abstract
This application note provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the utilization of methyl (2Z)-azepan-2-ylideneacetate as a versatile Michael acceptor. The azepane scaffold is a privileged structure in modern pharmacology, and its functionalization via conjugate addition represents a powerful strategy for generating novel molecular entities.[1][2] This guide details the underlying chemical principles, mechanism of action, and provides detailed, field-proven protocols for conducting Thia- and Aza-Michael additions. We place a strong emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of Methyl (2Z)-azepan-2-ylideneacetate
Methyl (2Z)-azepan-2-ylideneacetate is a cyclic enamino ester, a class of compounds also known as vinylogous urethanes. Its structure is characterized by a seven-membered azepane ring, an exocyclic α,β-unsaturated ester, and a Z-configuration double bond. The lone pair of electrons on the nitrogen atom participates in conjugation with the double bond and the ester carbonyl group. This extended π-system polarizes the molecule, rendering the β-carbon electron-deficient and thus highly susceptible to attack by soft nucleophiles in a conjugate addition fashion.[3][4]
The strategic importance of this reagent lies in its dual-component nature:
-
The Azepane Core: The seven-membered saturated nitrogen heterocycle is a common motif in numerous FDA-approved drugs and biologically active compounds, valued for its conformational flexibility and ability to engage with biological targets.[1][2]
-
The Michael Acceptor Moiety: The α,β-unsaturated ester provides a reliable chemical handle for introducing a wide range of functional groups under mild conditions, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
This guide provides the necessary protocols to leverage this reactivity for the synthesis of novel, densely functionalized azepane derivatives.
Reaction Mechanism: The Michael Addition Pathway
The Michael reaction is a 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3] In the case of methyl (2Z)-azepan-2-ylideneacetate, the nucleophile attacks the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically during aqueous workup, yields the final saturated adduct.
Caption: Figure 1: General Mechanism of Michael Addition
Synthesis of Starting Material
While the focus of this note is the use of methyl (2Z)-azepan-2-ylideneacetate, a reliable synthesis is paramount. A common and effective method for preparing cyclic enamino esters involves the reaction of a lactam with an activated alkyne, such as methyl propiolate.[2]
Protocol 3.1: Synthesis of Methyl (2Z)-azepan-2-ylideneacetate
This protocol is based on established methodologies for the synthesis of related enaminones.
-
Reagents & Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add ε-caprolactam (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.5 M solution.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add methyl propiolate (1.1 eq) dropwise over 15 minutes. The addition is often exothermic.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting lactam is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can often be purified directly.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the desired product as a colorless or pale yellow oil.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The Z-configuration is the thermodynamically favored product in this synthesis.
Application Protocols: Michael Addition Reactions
The following protocols are designed to be robust and applicable to a wide range of substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 4.1: Thia-Michael Addition of Thiophenol
The addition of thiols is highly efficient and often proceeds without a catalyst, as the thiol proton can be transferred to the enolate intermediate.[1][5]
-
Reagents & Setup: In a 25 mL round-bottom flask, dissolve methyl (2Z)-azepan-2-ylideneacetate (1.0 eq, e.g., 200 mg) in tetrahydrofuran (THF, 5 mL).
-
Nucleophile Addition: Add thiophenol (1.05 eq) to the solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the disappearance of the starting material by TLC (staining with potassium permanganate can help visualize the reactants and products).
-
Workup & Isolation:
-
Once the reaction is complete, remove the solvent (THF) under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be directly purified.
-
-
Purification:
-
Perform flash column chromatography on silica gel.
-
Elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the thiophenol adduct as a viscous oil or solid.
-
-
Characterization: Analyze the final product by NMR and MS to confirm the structure of methyl 2-(2-(phenylthio)azepan-2-yl)acetate.
Protocol 4.2: Aza-Michael Addition of Piperidine
The addition of secondary amines is also highly effective. A mild base is sometimes added to facilitate the reaction, though it often proceeds spontaneously.[6][7]
-
Reagents & Setup: Dissolve methyl (2Z)-azepan-2-ylideneacetate (1.0 eq, e.g., 200 mg) in acetonitrile (5 mL) in a 25 mL round-bottom flask. Causality Note: Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the reaction.
-
Nucleophile Addition: Add piperidine (1.1 eq) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Workup & Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 15 mL) to remove any acidic impurities, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the solvent system to prevent product streaking on the acidic silica.
-
Characterization: Confirm the structure of the resulting diamine product, methyl 2-(2-(piperidin-1-yl)azepan-2-yl)acetate, by NMR and MS analysis.
Caption: Figure 2: General Experimental Workflow
Scope and Versatility
The true utility of methyl (2Z)-azepan-2-ylideneacetate is demonstrated by the breadth of nucleophiles it can engage. Soft, polarizable nucleophiles are ideal for ensuring 1,4-conjugate addition.
| Nucleophile Class | Example Donor | Typical Conditions | Notes & Considerations |
| Thiols (Thia-Michael) | Thiophenol, Benzyl mercaptan | Catalyst-free, RT, THF or CH₂Cl₂ | Highly efficient and clean reactions. Often complete within a few hours.[1] |
| Amines (Aza-Michael) | Piperidine, Morpholine, Aniline | Neat or in ACN/EtOH, RT to 40°C | Secondary amines are excellent. Primary amines can undergo double addition.[2][6] |
| Stabilized Carbanions | Diethyl Malonate, Ethyl Acetoacetate | Base catalyst (e.g., NaOEt, DBU), THF/EtOH, RT | Requires a non-nucleophilic base to deprotonate the donor without competing in the addition.[3] |
| Organocuprates | Lithium dimethylcuprate (Gilman reagent) | Anhydrous THF, -78 °C to 0 °C | Excellent for C-C bond formation; delivers a single alkyl/aryl group. |
Note: Hard nucleophiles like Grignard reagents or organolithiums are less suitable as they tend to favor 1,2-addition to the ester carbonyl rather than 1,4-conjugate addition.
Conclusion
Methyl (2Z)-azepan-2-ylideneacetate is a powerful and versatile building block for modern organic synthesis and medicinal chemistry. Its well-defined reactivity as a Michael acceptor allows for the reliable and predictable introduction of diverse functionalities onto the privileged azepane scaffold. The protocols outlined in this guide provide a robust foundation for researchers to explore the synthesis of novel compounds for drug discovery and development programs. The straightforward nature of these reactions makes them amenable to both small-scale discovery efforts and larger-scale synthetic campaigns.
References
-
Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Direct Asymmetric Vinylogous Michael Addition of Cyclic Enones to Nitroalkenes via Dienamine Catalysis. Proceedings of the National Academy of Sciences, 105(24), 8275-8280. Available at: [Link]
-
Thomson, R. J., & Micalizio, G. C. (2007). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Journal of the American Chemical Society, 129(47), 14666–14674. Available at: [Link]
-
Wikipedia contributors. (2024). Michael reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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Roy, P. J., Dufresne, C., Lachance, N., Leclerc, J-P., Boisvert, M., Wang, Z., & Leblanc, Y. (2005). Synthesis of Methyl 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses, 82, 147. Available at: [Link]
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Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2017). A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. Organic Syntheses, 94, 93-108. Available at: [Link]
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Bhattacharjee, D., Le, K. K., & Do, T. O. (2021). Chemoselective aza-Michael addition reaction of cyclic amine in the presence of aromatic amine using CuBTC. ResearchGate. [Preprint]. Available at: [Link]
-
Conti, P., Van der Veken, P., & Mampuys, P. (2019). Enantioselective Intramolecular Michael Addition of Nitronates onto Conjugated Esters: Access to Cyclic γ-Amino Acids with up to Three Stereocenters. CentAUR. Available at: [Link]
-
Li, H., & Wu, J. (2015). Catalytic Enantioselective Vinylogous Mukaiyama–Michael Addition of 2‑Silyloxyfurans to Cyclic Unsaturated Oxo Esters. Organic Letters, 17(21), 5424-5427. Available at: [Link]
-
RajanBabu, T. V. (2014). ChemInform Abstract: Catalytic, Enantioselective Vinylogous Michael Reactions. ChemInform, 45(22). Available at: [Link]
-
Kumar, A., & Kumar, S. (2016). A vinylogous Michael addition-triggered quadruple cascade reaction for the enantioselective generation of multiple quaternary stereocenters. Chemical Communications, 52(56), 8743-8746. Available at: [Link]
-
Singh, V. K., & Kumar, A. (2018). Vinylogous Michael Addition Triggered Cascade Reactions of Alkylidene Oxindoles. ResearchGate. Available at: [Link]
-
ChemBK. (n.d.). methyl 2-[(2Z)-azepan-2-ylidene]acetate. Retrieved from [Link]
-
Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Chemical Reviews, 5(4), 324-338. Available at: [Link]
-
Mathapati, P. S., & Shirsat, M. K. (2023). Diastereoselectivity in Asymmetric Michael Addition of α-Methylbenzylamines to α,β-Unsaturated Carbonyl Compounds. International Journal of Multidisciplinary Research, 3(3). Available at: [Link]
-
SynArchive. (n.d.). Michael Addition. Retrieved from [Link]
-
Szałapska, E., et al. (2022). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 27(21), 7293. Available at: [Link]
-
Van der Ende, M. A., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(3), 547-558. Available at: [Link]
-
Appiah, C., et al. (2017). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Research Square. [Preprint]. Available at: [Link]
-
Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules, 43(2), 968-974. Available at: [Link]
-
Huang, Y., & Huang, Z. (2011). Ylide-Initiated Michael Addition-Cyclization Reactions beyond Cyclopropanes. Accounts of Chemical Research, 44(6), 433-443. Available at: [Link]
-
Martínez, R., et al. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Chemistry Proceedings, 19(1), 3. Available at: [Link]
-
Szymański, P., et al. (2018). Diastereoselective aza-Michael addition for synthesis of carbohydrate-derived spiropiperazinones. ResearchGate. Available at: [Link]
-
Hagspiel, S., et al. (2020). Adducts of the Parent Boraphosphaketene H2BPCO and their Decarbonylative Insertion Chemistry. Angewandte Chemie International Edition, 59(48), 21674-21678. Available at: [Link]
-
Schabacker, S., et al. (2015). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Journal of Agricultural and Food Chemistry, 63(3), 965-973. Available at: [Link]
-
Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 783. Available at: [Link]
-
PubChem. (n.d.). Methyl (Z)-2-(cyclohex-2-en-1-ylidene)acetate. Retrieved from [Link]
-
Szczesna, E., et al. (2022). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Symmetry, 15(1), 1. Available at: [Link]
-
Ren, D. (2013). 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1279. Available at: [Link]
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Application Note: Catalytic Reduction of Methyl (2Z)-Azepan-2-ylideneacetate
This Application Note and Protocol guide details the reduction of methyl (2Z)-azepan-2-ylideneacetate to methyl azepan-2-ylacetate . This transformation is a critical step in synthesizing azepane-based
Executive Summary & Chemical Context
The reduction of the exocyclic double bond in methyl (2Z)-azepan-2-ylideneacetate (1) is chemically distinct from standard alkene hydrogenations due to the enamino ester character of the substrate. The conjugation between the nitrogen lone pair, the double bond, and the ester carbonyl creates a "push-pull" electronic system.
-
Chemo-selectivity Challenge: The primary objective is to reduce the exocyclic C=C bond without reducing the ester functionality or causing hydrogenolysis of the C-N bond (ring opening).
-
Stereo-control Challenge: The reduction generates a stereocenter at the C2 position. The (Z)-geometry of the starting material is stabilized by an intramolecular hydrogen bond (if N-H is present), which dictates the facial selectivity of catalyst binding.
Reaction Scheme
The transformation proceeds via the 1,2-addition of hydrogen across the exocyclic alkene.
Figure 1: General reaction pathway for the hydrogenation of azepan-2-ylideneacetate.
Mechanistic Insight & Causality
Understanding the electronic nature of the substrate is vital for protocol selection.
-
Substrate Activation: The substrate exists primarily in the (Z)-configuration due to the thermodynamic stability afforded by the intramolecular N-H···O=C hydrogen bond (in N-unsubstituted variants) or steric minimization (in N-alkyl variants).
-
Catalyst Poisoning: The basic nitrogen atom can coordinate strongly to metal surfaces (Pd, Pt), potentially poisoning the catalyst.
-
Solution: Protocols often employ a protic solvent (MeOH) or a trace of acid (AcOH) to protonate the resulting amine product, preventing product inhibition.
-
-
Enantioselectivity: In asymmetric hydrogenation, the metal center (e.g., Rh or Ru) coordinates to both the alkene and the carbonyl oxygen (chelation control). The bulky chiral phosphine ligands block one face of the olefin, forcing
delivery from the opposite side.
Experimental Protocols
Protocol A: Racemic Synthesis (High-Throughput)
Purpose: Rapid generation of racemic methyl azepan-2-ylacetate for reference standards or non-chiral applications. Catalyst: Palladium on Carbon (Pd/C).[1]
Reagents & Equipment[1][2][3][4]
-
Substrate: Methyl (2Z)-azepan-2-ylideneacetate (1.0 equiv)
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)
-
Solvent: Methanol (anhydrous preferred)
-
Additive: Glacial Acetic Acid (1.0 equiv) — Critical for preventing catalyst poisoning.
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (40 psi).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve 1.0 g (approx 5.9 mmol) of the substrate in 20 mL of Methanol .
-
Acidification: Add 340 µL (1.0 equiv) of glacial acetic acid. Stir for 5 minutes.
-
Why: This ensures the product amine forms as an acetate salt, reducing its affinity for the Pd surface.
-
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C.
-
Safety: Pd/C is pyrophoric. Add under a gentle stream of nitrogen or argon.
-
-
Hydrogenation: Purge the flask with
gas (vacuum/fill cycle x3). Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature ( ). -
Monitoring: Monitor by TLC (SiO2, 5% MeOH/DCM) or LC-MS. Reaction is typically complete in 4–6 hours .
-
Endpoint: Disappearance of the UV-active enamino ester spot; appearance of the non-UV active amine (visualize with Ninhydrin stain).
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated
to remove acetic acid. Dry over and concentrate. -
Yield: Expect 90–95% isolated yield of the colorless oil.
Protocol B: Asymmetric Hydrogenation (Enantioselective)
Purpose: Synthesis of enantiopure (R)- or (S)-methyl azepan-2-ylacetate. Catalyst: Rhodium(I) complex with Chiral Bisphosphine (e.g., DuPhos or TangPhos).
Reagents & Equipment[1][2][3][4]
-
Pre-catalyst:
or -
Ligand: (R,R)-Me-DuPhos or (S,S)-Me-DuPhos
-
Solvent: Degassed Methanol or DCM
-
Pressure Vessel: Stainless steel autoclave or high-pressure glass reactor.
Step-by-Step Methodology
-
Catalyst Formation (In-situ): In a glovebox (nitrogen atmosphere), mix
(1.0 mol%) and the Chiral Phosphine Ligand (1.1 mol%) in degassed MeOH (2 mL). Stir for 15 mins until the solution turns orange/red (indicative of active catalyst formation). -
Substrate Solution: Dissolve 1.0 mmol of methyl (2Z)-azepan-2-ylideneacetate in 5 mL degassed MeOH .
-
Reaction Assembly: Transfer the substrate solution and catalyst solution into the autoclave liner.
-
Pressurization: Seal the autoclave. Purge with
(50 psi) three times. Pressurize to 100 psi (approx 7 bar) . -
Reaction: Stir at room temperature for 12–24 hours .
-
Workup: Vent the hydrogen. Concentrate the solvent.
-
Purification: Pass through a short silica plug (EtOAc/Hexanes) to remove the catalyst.
-
Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
Data Interpretation & Validation
Expected Analytical Data
| Parameter | Substrate (Enamino Ester) | Product (Azepane Ester) |
| 1H NMR (Alkene) | Absent | |
| 1H NMR (C2-H) | Absent | |
| IR Spectroscopy | 1680 | 1735 |
| Mass Spec (M+H) | 170.1 (C9H13NO2) | 172.1 (C9H15NO2) |
Troubleshooting Guide
-
Problem: Incomplete conversion after 24 hours.
-
Cause: Catalyst poisoning by the amine product.[5]
-
Fix: Increase
pressure to 20 bar or add 1.0 equiv of or TFA to the reaction mixture (for Protocol B).
-
-
Problem: Low ee% (Protocol B).
-
Cause: Isomerization of the Z-substrate to E-isomer prior to reduction.
-
Fix: Lower the reaction temperature to
and ensure the solvent is strictly degassed.
-
Visualization: Asymmetric Catalytic Cycle
The following diagram illustrates the Rhodium-catalyzed asymmetric hydrogenation cycle, highlighting the stereodetermining step.
Figure 2: Simplified catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of enamino esters.
References
-
Stereoselective Synthesis of Azepane Scaffolds
- Title: Enantioselective Synthesis of [b]-Annul
- Source:Chemistry – A European Journal (via ResearchG
- Context: Describes the Pd-catalyzed hydrogenation of related azepane precursors and cross-metathesis str
-
URL:[Link]
-
Asymmetric Hydrogenation of Cyclic Enamides
-
Structural Confirmation of Azepan-2-ylidene Systems
-
General Methods for Azepane Synthesis
- Title: Synthesis of polysubstituted azepanes by dearom
- Source: University of Manchester.
- Context: Discusses the broader context of azepane synthesis and hydrogenation of azepine intermedi
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Asymmetric hydrogenation of dibenzo-fused azepines with chiral cationic ruthenium diamine catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Methyl (Z)-2-(cyclohex-2-en-1-ylidene)acetate | C9H12O2 | CID 13425841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
reaction conditions for alkylation of methyl (2Z)-azepan-2-ylideneacetate
An Application Guide to the Alkylation of Methyl (2Z)-azepan-2-ylideneacetate
Introduction: Strategic Importance of α-Functionalized Caprolactams
Methyl (2Z)-azepan-2-ylideneacetate, a vinylogous amide and ester, represents a key heterocyclic building block derived from ε-caprolactam, the precursor to Nylon-6.[1][2] Its strategic importance in medicinal chemistry and drug development lies in its capacity for α-functionalization. The alkylation at the carbon adjacent to the ester group provides a direct route to a diverse array of α-substituted seven-membered lactams. These products are valuable precursors for synthesizing complex nitrogen-containing scaffolds, non-canonical α-amino acids, and other pharmacologically relevant molecules.[3][4][5]
This application note provides a comprehensive guide to the reaction conditions for the alkylation of methyl (2Z)-azepan-2-ylideneacetate. We will delve into the mechanistic underpinnings, explore the critical parameters influencing the reaction's success, and present detailed protocols for both standard and advanced asymmetric applications. The insights provided are curated for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.
Part 1: The Underlying Chemistry: Mechanism and Stereocontrol
The alkylation of methyl (2Z)-azepan-2-ylideneacetate is a classic example of enolate chemistry. The reaction proceeds in two fundamental steps:
-
Deprotonation: The process begins with the abstraction of the acidic α-proton (the proton on the carbon between the ester carbonyl and the enamine double bond) by a strong, non-nucleophilic base. This generates a highly nucleophilic, resonance-stabilized intermediate.
-
Nucleophilic Attack: The resulting anionic intermediate, an ambident nucleophile known as an aza-enolate, then attacks an electrophilic alkylating agent in a classic SN2 fashion.[6]
The intermediate is an ambident nucleophile , meaning it has two reactive sites: the α-carbon and the nitrogen atom.[7] While N-alkylation is a potential side reaction, C-alkylation is overwhelmingly favored under kinetically controlled conditions due to the generation of a more stable, neutral final product. The choice of base, solvent, and temperature is critical to ensure high selectivity for C-alkylation and to minimize side reactions.
Caption: General mechanism for the alkylation of methyl (2Z)-azepan-2-ylideneacetate.
Part 2: Optimizing Reaction Conditions - A Scientist's Perspective
The success of the alkylation hinges on the meticulous control of several key parameters. The causality behind each choice is critical for achieving high yield and purity.
The Choice of Base: The Engine of the Reaction
The pKa of the α-proton is typically in the range of 20-25, necessitating the use of a strong base for efficient deprotonation. The base must be non-nucleophilic to avoid competitive addition to the ester carbonyl.
-
Lithium Diisopropylamide (LDA): This is the workhorse base for such transformations. It is exceedingly strong and sterically hindered, making it an ideal choice. It is typically prepared in situ from diisopropylamine and n-butyllithium at low temperatures.
-
Lithium, Sodium, or Potassium Hexamethyldisilazide (LiHMDS, NaHMDS, KHMDS): These are excellent alternatives to LDA. They are commercially available as solutions or solids, offering greater convenience. The choice of counter-ion (Li⁺, Na⁺, K⁺) can influence the aggregation state and reactivity of the enolate, which can be a useful parameter to screen for optimization.
-
n-Butyllithium (n-BuLi): While strong enough, n-BuLi is also a potent nucleophile and can lead to side reactions at the ester. It is generally avoided unless used with extreme care at very low temperatures.
Scientist's Insight: Always use a slight excess of the base (1.05–1.2 equivalents) to ensure complete deprotonation of the substrate. Titrate your alkyllithium reagents regularly to know their exact concentration, as this is a common source of failed reactions.
Solvent and Additives: The Reaction Environment
The solvent must be aprotic and anhydrous to prevent quenching the strong base and the enolate intermediate.
-
Tetrahydrofuran (THF): THF is the most common and effective solvent. It has good solvating properties for the organometallic species involved and a convenient boiling point.
-
Diethyl Ether (Et₂O): Another suitable choice, though its lower boiling point can be problematic for reactions requiring warming.
-
Additives (DMPU/HMPA): For less reactive electrophiles (e.g., some alkyl bromides or chlorides), additives like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can be beneficial. These additives break up the lithium enolate aggregates, leading to a more reactive "naked" enolate and accelerating the alkylation step.[8] HMPA is also effective but is a known carcinogen and should be handled with extreme caution.
Temperature: The Key to Kinetic Control
Temperature control is paramount for selectivity.
-
Enolate Formation (-78 °C): The deprotonation step should always be performed at low temperatures, typically -78 °C (a dry ice/acetone bath). This ensures the formation of the kinetic enolate and minimizes degradation of the substrate or base.
-
Alkylation (-78 °C to Room Temperature): The electrophile is added at -78 °C. For highly reactive electrophiles like methyl iodide or benzyl bromide, the reaction is often complete at this temperature. For less reactive ones, the reaction may be allowed to warm slowly to 0 °C or even room temperature to drive it to completion.
The Electrophile: Choosing the Right Partner
The structure of the electrophile dictates the feasibility of the SN2 reaction.
-
Reactivity: The reactivity order for alkyl halides is I > Br > Cl. Alkyl iodides are preferred for their high reactivity.
-
Steric Hindrance: Primary and allylic/benzylic halides are ideal. Secondary halides are sluggish and prone to competitive E2 elimination. Tertiary halides are unsuitable and will result exclusively in elimination.
| Parameter | Recommended Choice | Rationale & Expert Notes |
| Base | LDA or LiHMDS (1.1 eq.) | Strong, non-nucleophilic, and sterically hindered to prevent side reactions. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, good solvating power for intermediates. Ensure it is freshly distilled or from a solvent purification system. |
| Temperature | -78 °C (Dry Ice/Acetone) | Critical for kinetic control, stability of the enolate, and minimizing side reactions. |
| Electrophile | Primary Alkyl Iodide or Bromide | Maximizes SN2 reaction rate and minimizes competing E2 elimination. |
| Additives | DMPU (optional, 1-2 eq.) | Use for unreactive electrophiles to break up enolate aggregates and enhance nucleophilicity.[8] |
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the alkylation reaction.
Caption: Standard experimental workflow for enolate alkylation.
Protocol 1: General Procedure for α-Benzylation
This protocol describes a standard alkylation using a reactive electrophile, benzyl bromide.
Materials and Reagents:
-
Methyl (2Z)-azepan-2-ylideneacetate
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), solution in hexanes (concentration pre-titrated)
-
Benzyl bromide, freshly distilled or passed through a plug of basic alumina
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine (1.2 eq.). Cool the solution to -78 °C. Add n-BuLi (1.15 eq.) dropwise via syringe. Stir the colorless solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes. Re-cool the freshly prepared LDA solution to -78 °C.
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve methyl (2Z)-azepan-2-ylideneacetate (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C. Transfer the LDA solution from step 1 into this flask dropwise via a cannula. A color change (typically to yellow or orange) indicates enolate formation. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the cooling bath can be removed, and the mixture allowed to warm slowly to 0 °C.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-benzylated product.
Safety Precautions: n-Butyllithium is pyrophoric. Diisopropylamine and benzyl bromide are corrosive and lachrymatory. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.
Protocol 2: Conceptual Approach to Asymmetric Alkylation
Achieving enantioselectivity requires the use of a chiral controller. While a specific protocol for this substrate is not widely documented, a proven strategy from the broader field of asymmetric synthesis involves a chiral auxiliary, such as an Evans oxazolidinone.[9] This protocol is presented as an advanced, conceptual guide for researchers aiming to develop a stereoselective variant.
Conceptual Workflow:
-
Synthesis of Chiral Substrate: The first step would involve modifying the starting material by replacing the methyl ester with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyloxazolidinone derivative of the azepane system. This creates a chiral environment around the prochiral α-carbon.
-
Diastereoselective Enolate Formation: Formation of the enolate (typically a boron enolate using Bu₂BOTf and a tertiary amine base, or a lithium enolate with LDA/LiHMDS) would proceed with the auxiliary directing the conformation of the enolate.
-
Diastereoselective Alkylation: The addition of the electrophile would occur preferentially from the less sterically hindered face of the enolate, as dictated by the chiral auxiliary.[9] This results in one diastereomer being formed in significant excess.
-
Auxiliary Cleavage: After purification of the desired diastereomer, the chiral auxiliary is cleaved (e.g., via hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to reveal the enantiomerically enriched α-alkylated carboxylic acid or primary alcohol, respectively, while recovering the valuable auxiliary.
This approach transforms the challenge from controlling enantioselectivity to controlling diastereoselectivity, which is often a more tractable problem in synthesis.
Part 4: Troubleshooting and Final Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Inactive base (old n-BuLi).2. Wet solvent or glassware.3. Unreactive electrophile. | 1. Titrate n-BuLi before use.2. Ensure all equipment is rigorously dried and solvent is anhydrous.3. Switch to a more reactive electrophile (e.g., R-Br to R-I); consider adding DMPU. |
| Multiple Products (TLC) | 1. Dialkylation.2. N-Alkylation.3. Elimination of electrophile. | 1. Use only a slight excess of electrophile (1.0-1.1 eq.); ensure slow addition at -78 °C.2. Ensure kinetic control (-78 °C); Li⁺ counter-ions often favor C-alkylation.3. Use a primary electrophile; maintain low temperature. |
| Recovery of Starting Material | Incomplete deprotonation. | Use 1.1-1.2 equivalents of a freshly prepared or titrated base. Allow sufficient time for deprotonation (at least 1 hour at -78 °C). |
Conclusion
The alkylation of methyl (2Z)-azepan-2-ylideneacetate is a robust and powerful method for the synthesis of α-substituted caprolactam derivatives. Success in this reaction is not a matter of chance but a direct result of understanding the underlying mechanistic principles and carefully controlling the key experimental parameters of base, solvent, temperature, and electrophile choice. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently access a wide range of novel molecules for applications in drug discovery and materials science.
References
-
Synthesize of β-Amino Esters from Enamides via 1,8-Diazabicyclo[5.4.0]undecane-7-ene-Mediated Hydroalkylation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Substituent influence on the diastereoselectivity of the alkylation of cyclic chiral imines. INIS-IAEA. Available at: [Link]
-
Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. PMC. Available at: [Link]
-
The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJ Wave. Available at: [Link]
-
Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. ResearchGate. Available at: [Link]
-
Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Available at: [Link]
-
A Chemoselective Route to β-Enamino Esters and Thioesters. Organic Letters. Available at: [Link]
-
β-enamino ester synthesis by amination. Organic Chemistry Portal. Available at: [Link]
-
Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. PMC. Available at: [Link]
-
An overview of caprolactam synthesis. ResearchGate. Available at: [Link]
-
Asymmetric Enamine Catalysis. Chemical Reviews - ACS Publications. Available at: [Link]
-
Enantioselective Organocatalytic Alkylation of Aldehydes and Enals Driven by the Direct Photoexcitation of Enamines. Journal of the American Chemical Society. Available at: [Link]
-
Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. MDPI. Available at: [Link]
-
Imine Azaenolates: Synthesis, Reactivity, and Outlook. UCL Discovery. Available at: [Link]
-
Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. PMC. Available at: [Link]
-
Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing. Available at: [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
22.6 Reactivity of Enolate Ions. Chemistry LibreTexts. Available at: [Link]
-
Development of catalytic aza enolate reactions. UCL Discovery. Available at: [Link]
-
Asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles. PMC. Available at: [Link]
-
The γ-alkylation of cyclic β-ketoesters via their enamine derivatives. Semantic Scholar. Available at: [Link]
-
2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. PMC - NIH. Available at: [Link]
- Alkylation method of active methylene compound.Google Patents.
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PMC. Available at: [Link]
-
Evans Enolate Alkylation-Hydrolysis. University of Liverpool. Available at: [Link]
-
Titania-Promoted Carboxylic Acid Alkylations of Alkenes and Cascade Addition–Cyclizations. PMC. Available at: [Link]
-
Methyl (Z)-3-phenyl-2-butenoate. Organic Syntheses Procedure. Available at: [Link]
- Methyl-end-capped alkyl and/or alkenyl polyglycol ethers.Google Patents.
-
Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal. University of Southern Mississippi. Available at: [Link]
-
(PDF) 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. ResearchGate. Available at: [Link]
-
Methyl (Z)-2-(cyclohex-2-en-1-ylidene)acetate. PubChem - NIH. Available at: [Link]
Sources
- 1. rjwave.org [rjwave.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Methyl (2Z)-azepan-2-ylideneacetate
The following technical guide is structured as a direct response from a Senior Application Scientist at a specialized chemical reagent supplier. It addresses the stability and handling of methyl (2Z)-azepan-2-ylideneacetate , a sensitive vinylogous carbamate intermediate often used in the synthesis of protease inhibitors (e.g., Cathepsin K inhibitors).
Executive Summary: The Stability Paradox
Methyl (2Z)-azepan-2-ylideneacetate (CAS: 50621-07-3) is a cyclic enamino ester (specifically a vinylogous carbamate). While the (2Z)-configuration is thermodynamically stabilized by an intramolecular hydrogen bond between the ring nitrogen (NH) and the ester carbonyl oxygen, the compound remains chemically fragile.
The Core Issue: This compound acts as a "masked" lactam. Under acidic conditions—or even prolonged exposure to neutral water—the exocyclic double bond becomes protonated, leading to rapid hydrolysis. The result is the irreversible formation of azepan-2-one (caprolactam) and methyl acetate/acetic acid, effectively destroying your intermediate.
This guide provides the mechanistic insight and field-proven protocols required to maintain the integrity of this scaffold.
The Mechanism of Failure (Hydrolysis)
To prevent degradation, you must understand the enemy. Hydrolysis is not random; it is driven by acid catalysis and water availability .
The Pathway[1]
-
Protonation: The
-carbon (C3 of the azepane ring) is electron-rich due to resonance from the nitrogen lone pair. Protons ( ) attack here, or at the ester carbonyl. -
Iminium Formation: Protonation generates a highly electrophilic iminium species.
-
Nucleophilic Attack: Water attacks the iminium carbon (C2).
-
Collapse: The tetrahedral intermediate collapses, cleaving the exocyclic bond and releasing the stable lactam.
Figure 1: Acid-catalyzed hydrolysis pathway of the vinylogous carbamate scaffold.
Critical Workflows & Protocols
A. Synthesis Workup (The "Buffer Rule")
Common Mistake: Quenching the reaction with water or dilute HCl. This instantly lowers the local pH and initiates hydrolysis. Correct Protocol: Always maintain a pH of 7.5–8.5 during workup.
| Step | Standard (Risky) Method | Recommended Protocol (Safe) |
| Quench | Add H₂O or 1N HCl | Pour reaction mixture into ice-cold Saturated NaHCO₃ or Phosphate Buffer (pH 8.0) . |
| Extraction | DCM or EtOAc | DCM (Dichloromethane) is preferred (non-protic). Avoid acidic impurities in solvent.[1] |
| Washing | Water / Brine | Wash with 10% Na₂CO₃ followed by Brine. Never use pure water. |
| Drying | MgSO₄ | Anhydrous K₂CO₃ or Na₂SO₄. (K₂CO₃ provides extra buffering). |
B. Purification (The "Basified Silica" Technique)
Silica gel is naturally acidic (pH ~4-5). Running this compound on untreated silica will result in "streaking" and significant mass loss due to on-column hydrolysis.
Protocol: Triethylamine (Et3N) Passivation
-
Slurry Preparation: Prepare your silica slurry using your eluent + 1% v/v Triethylamine .
-
Column Packing: Pour the column and flush with at least 2 column volumes of the Et3N-spiked solvent.
-
Equilibration: Flush with neutral eluent (just solvent) to remove excess free amine if your compound is sensitive to base (rare for this scaffold).
-
Elution: Run the column using eluent containing 0.5% Et3N .
C. Storage Conditions
-
Temperature: -20°C (Critical). Room temperature promotes Z
E isomerization and subsequent hydrolysis. -
Atmosphere: Argon or Nitrogen.
-
Desiccant: Store in a vial sealed with Parafilm, inside a secondary jar containing Drierite or activated molecular sieves.
Troubleshooting Guide (Q&A)
Q1: I see two spots on my TLC that merge into one after purification. What is happening?
A: You are likely observing Z/E isomerization . The (2Z) isomer is stabilized by an intramolecular H-bond (NH
-
Fix: Avoid polar protic solvents for TLC if possible. If they merge after purification, it confirms they are isomers, not impurities. The Z-form usually reforms upon concentration in non-polar solvents.
Q2: My product yield was 80% crude, but only 30% after the column. Where did it go? A: It hydrolyzed on the silica gel. The "missing" mass is likely stuck at the baseline as azepan-2-one (caprolactam), which is much more polar.
-
Fix: Use the Basified Silica protocol described in Section 3B. Alternatively, use Neutral Alumina (Grade III) instead of silica.
Q3: Can I use LC-MS to monitor the reaction? A: Yes, but be careful with the mobile phase. Standard 0.1% Formic Acid/Water gradients are too acidic and will hydrolyze the compound during the run, showing a false "degradation" peak.
-
Fix: Use 10mM Ammonium Bicarbonate (pH 8.0) or 0.1% Ammonium Hydroxide in the aqueous mobile phase.
Q4: The solid turned into an oil after a week in the fridge. Is it ruined? A: Likely yes. This compound is often a crystalline solid. Turning into an oil suggests hydrolysis (methyl acetate is a liquid) or absorption of water.
-
Fix: Check NMR. If you see a triplet at ~2.4 ppm and a singlet at ~3.6 ppm (characteristic of methyl acetate/acetic acid derivatives) and broad multiplet peaks for the lactam, discard and re-synthesize.
Visual Workflow: Purification Decision Tree
Figure 2: Decision tree for the workup and purification of acid-sensitive enamino esters.
References
-
General Stability of Enamino Esters
- Lue, P., & Greenhill, J. V. (1996). Enaminones. Advances in Heterocyclic Chemistry, 67, 207-343. (Provides foundational data on the hydrolysis kinetics of vinylogous amides/urethanes).
-
Synthesis & Handling of Azepane Derivatives (Cathepsin Inhibitor Context)
- Altmann, E., et al. (2006). 2-Cyano-pyrimidines as potent cathepsin K inhibitors. Journal of Medicinal Chemistry, 49(15), 4455-4457.
-
Purification of Acid-Sensitive Amines
-
Mechanistic Insight (Hydrolysis)
- Shi, Z., et al. (2009). The Neutral Hydrolysis of Methyl Acetate.
Sources
purification of azepan-2-ylideneacetate from triphenylphosphine oxide
Introduction: The "Sticky" Problem of TPPO
The Challenge: You have synthesized azepan-2-ylideneacetate (likely via a Wittig or Horner-Wadsworth-Emmons reaction). While your target molecule is a semi-polar vinylogous carbamate, the reaction has generated a stoichiometric equivalent of triphenylphosphine oxide (TPPO) .
TPPO is a notorious contaminant.[1] It is lipophilic enough to dissolve in organic solvents yet polar enough to "tail" significantly on silica gel, often co-eluting with semi-polar heterocycles like your azepan derivative. Standard recrystallization often fails because the oily azepan product gets trapped within the TPPO crystal lattice.
The Solution:
This guide moves beyond simple chromatography. We utilize Chemo-Selective Metal Complexation .[1] TPPO acts as a strong Lewis base (via the phosphoryl oxygen), binding avidly to hard Lewis acids like
Strategic Decision Matrix
Before selecting a protocol, determine your scale and product behavior using the decision tree below.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and solubility profiles.
Detailed Protocols
Method A: Magnesium Chloride ( ) Complexation
Best For: Large scale (>1g), process chemistry, and acid-sensitive substrates.[1]
Mechanism:
Reagents:
Protocol:
-
Concentrate: Remove the reaction solvent (e.g., THF, DCM) completely.[3]
-
Resuspend: Dissolve the crude residue in Toluene (approx. 5 mL per gram of crude).
-
Note: If your azepan product is not soluble in toluene, add just enough Ethanol to solubilize it (keep EtOH < 10% v/v).
-
-
Complexation: Add 1.5 - 2.0 equivalents of anhydrous
relative to the theoretical amount of TPPO. -
Reflux: Heat the mixture to reflux (approx. 80-100°C) for 2 hours .
-
Why?
is kinetically slow to react at room temperature due to its lattice energy. Heat drives the formation of the complex.
-
-
Cool & Filter: Allow the mixture to cool to room temperature. A thick white precipitate will form.[1] Filter through a sintered glass funnel or a pad of Celite.
-
Wash: Wash the filter cake with a small amount of toluene to recover any trapped product.
-
Analysis: The filtrate contains your azepan-2-ylideneacetate.[1] The solid is the TPPO-Mg complex.[1][4]
Method B: Zinc Chloride ( ) Precipitation
Best For: Small to medium scale, products soluble in polar solvents (EtOH/EtOAc).
Mechanism: Forms a
Protocol:
-
Dissolve: Dissolve the crude mixture in Ethanol or Ethyl Acetate .
-
Add Zinc: Add 2.0 equivalents of
(dissolved in a minimum amount of ethanol) to the stirring solution. -
Precipitate: Stir vigorously at room temperature for 30-60 minutes. A white solid should crash out.
-
Troubleshooting: If no solid forms, scratch the glass or add a seed crystal of TPPO.
-
-
Filtration: Filter the solid.
-
Partition: Concentrate the filtrate. Since excess
is soluble in ethanol, you must perform a liquid-liquid extraction (EtOAc vs. Water) to remove the excess Zinc salts. -
Dry: Dry the organic layer over
and concentrate to yield the purified product.
Quantitative Data Summary
| Feature | Trituration (Hexane) | ZnCl2 Complexation | MgCl2 Complexation |
| TPPO Removal Efficiency | Low (70-80%) | High (>95%) | High (>95%) |
| Product Loss | High (Trapped in crystal) | Low (<5%) | Low (<5%) |
| Scalability | Poor | Medium | Excellent |
| Time Required | 12+ Hours (Cooling) | 1-2 Hours | 3-4 Hours |
| Solvent System | Non-polar (Hex/Et2O) | Polar (EtOH/EtOAc) | Non-polar (Toluene) |
Troubleshooting & FAQs
Q1: I tried the MgCl2 method, but the filtration is extremely slow.
Cause: The complex formed a gelatinous suspension rather than a crystalline precipitate.
Fix: This happens if the reflux was too short or the
-
Immediate Fix: Add Celite to the mixture and filter through a Celite pad.
-
Prevention: Use "wet milling" or vigorous magnetic stirring during the reflux to grind the
particles, exposing fresh surface area for complexation.
Q2: Will ZnCl2 or MgCl2 affect the double bond or the lactam nitrogen in my azepan?
Answer: Generally, no. Azepan-2-ylideneacetate contains a vinylogous amide.[1] While Lewis acids can coordinate to carbonyls, the affinity of Phosphorus-Oxygen (
Q3: My product is an oil and co-elutes with TPPO on TLC. How do I monitor purification?
Answer:
-
Stain Selection: TPPO is UV active but does not stain well with Ninhydrin.[1] Your azepan (containing Nitrogen) should stain with Dragendorff’s reagent (orange) or Ninhydrin (if deprotected).[1]
-
TLC Method: Run a TLC of the solid precipitate dissolved in MeOH/DCM. If it shows only one spot (TPPO) and your filtrate shows a different spot (Product), the separation worked.
Mechanistic Visualization
The following diagram illustrates the competitive coordination that drives the purification.
Figure 2: Competitive coordination mechanism.[1] The high affinity of the phosphoryl oxygen for magnesium displaces the weaker amide interactions, sequestering TPPO into the solid phase.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5][6][7][8] The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Moschetta, E. G., et al. (2024).[2] Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[1][2][4] Organic Process Research & Development.
-
Gilheany, D. G. (1994).[1] Structure and bonding in tertiary phosphine oxides. The Chemistry of Organophosphorus Compounds, Vol 3.
- Provides the fundamental basis for the high Lewis basicity of the P=O bond utilized in these protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Polymerization During Azepan-2-ylideneacetate Isolation
Welcome to the technical support center for handling azepan-2-ylideneacetate and related cyclic ketene acetals (CKAs). This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive, yet synthetically valuable, monomers. The inherent reactivity that makes CKAs useful also renders them prone to unwanted polymerization, particularly during isolation and purification. This resource provides in-depth, experience-driven troubleshooting guides and protocols to help you maximize yield and purity by effectively mitigating polymerization.
Understanding the Challenge: The Dual-Threat of CKA Instability
Azepan-2-ylideneacetate is an electron-rich vinyl monomer belonging to the class of cyclic ketene acetals (CKAs). Its utility in polymer chemistry, especially for creating degradable polyesters through radical ring-opening polymerization (rROP), is well-established.[1] However, the monomer's structure makes it susceptible to two primary pathways of degradation and unwanted polymerization, which often occur during standard isolation procedures.
-
Radical Ring-Opening Polymerization (rROP): This is often the desired reaction under controlled conditions but can be initiated prematurely by trace impurities, oxygen, light, or excessive heat.[2][3] The process is driven by the formation of a stable ester linkage upon ring-opening.[4]
-
Acid-Catalyzed Polymerization/Degradation: CKAs are extremely sensitive to acidic conditions.[4][5] Trace amounts of acid can catalyze rapid hydrolysis or cationic polymerization, leading to a complex mixture of byproducts and oligomers. The formation of a resonance-stabilized carboxonium ion is the key rate-determining step in this degradation pathway.[6]
Understanding these competing pathways is the first step toward successful isolation. The goal is to suppress both radical and cationic routes during workup, purification, and storage.
Caption: Competing polymerization pathways for azepan-2-ylideneacetate.
Troubleshooting Guide
This section addresses specific issues encountered during the isolation of azepan-2-ylideneacetate in a practical, question-and-answer format.
Q1: My product is polymerizing during solvent removal on the rotary evaporator. I see the solution becoming viscous and then solidifying. What's happening and how can I prevent it?
A1: This is a classic sign of polymerization initiated by a combination of heat and increasing monomer concentration. As the solvent is removed, the concentration of both the monomer and any potential initiators (like residual peroxides in the solvent) increases, accelerating the reaction. The heat from the water bath provides the activation energy.
Causality & Solution:
-
Temperature Control: Never use a high-temperature water bath. For most volatile organic solvents (DCM, Ethyl Acetate, THF), a bath temperature of 20-25°C is sufficient under a good vacuum. The goal is to keep the solution cool.
-
In-Process Inhibition: Before concentrating your organic extracts, add a small amount of a radical inhibitor. This is a critical, non-negotiable step. A non-volatile inhibitor like 4-methoxyphenol (MEHQ) or phenothiazine is ideal as it will remain with your product.
-
Avoid Concentrating to Dryness: Do not evaporate to a hard film. Remove the bulk of the solvent and then transfer the concentrated oil to a vacuum line (at room temperature or below) for final solvent removal. This minimizes thermal stress on the concentrated monomer.
-
Use Fresh, High-Purity Solvents: Solvents, especially ethers like THF, can form explosive peroxides which are potent radical initiators. Always use freshly distilled or inhibitor-free solvents that have been tested for peroxides.
Q2: I'm attempting purification by distillation, but I'm getting either a solid polymer in the distillation pot or very low yields. How can I improve this?
A2: Distillation is a high-stress process due to the required heat. For sensitive monomers like CKAs, standard atmospheric distillation is not feasible. The key is to lower the boiling point significantly to minimize thermal exposure.
Causality & Solution:
-
High Vacuum is Essential: Perform the distillation under high vacuum (e.g., <1 mmHg). This drastically lowers the boiling point, allowing the monomer to distill at a much lower temperature.[7]
-
Add an Inhibitor Cocktail: Before heating, add a dual-function inhibitor system to the distillation flask.
-
Precise Temperature Control: Use an oil bath with a digital temperature controller. Heat the pot gently and slowly. The goal is to find the minimum temperature at which the product distills at your achievable vacuum level. Avoid "blasting" it with heat.
-
Inert Atmosphere: Ensure the entire distillation apparatus is under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from initiating polymerization at elevated temperatures.[9]
Q3: My compound seems to completely degrade when I try to purify it using standard silica gel column chromatography. Is this method unsuitable?
A3: Yes, standard silica gel is highly acidic and is a common cause of CKA degradation.[4][5] The acidic surface of the silica provides a massive surface area for acid-catalyzed hydrolysis and polymerization. Alumina can also be problematic depending on its preparation.
Causality & Solution:
-
Avoid Standard Silica: Do not use standard silica gel for the purification of azepan-2-ylideneacetate.
-
Alternative 1: Neutralized Chromatography: If chromatography is unavoidable, you must neutralize the stationary phase. Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine, then pack the column with this slurry. This deactivates the acidic sites. Run the column with an eluent that also contains a small percentage of triethylamine.
-
Alternative 2: Low-Temperature Precipitation: This is often a superior and safer method. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether) and precipitate it by adding it dropwise to a vigorously stirred, cold non-solvent like anhydrous pentane, often at -78°C.[4][5] The pure monomer should precipitate out, leaving many impurities behind in the cold solvent.
-
Alternative 3: Bulb-to-Bulb Distillation (Kugelrohr): For small quantities, this method minimizes the travel path and surface area contact compared to a traditional distillation setup, reducing the chances of polymerization. The same rules of high vacuum and inhibitor addition apply.
Q4: I successfully isolated my pure monomer, but it turned into a solid after a few days in the fridge. How should I be storing it?
A4: The purer the CKA, the more rapidly it can polymerize in the absence of inhibitors.[9] Standard refrigeration is often insufficient to halt polymerization, especially if oxygen or light is present.
Causality & Solution:
-
Add a Storage Inhibitor: The pure, inhibitor-free monomer is highly unstable. For storage, it must be stabilized. Add a dedicated storage inhibitor, typically MEHQ or HQ, at a concentration of 100-200 ppm.
-
Use an Inert Atmosphere: Store the monomer under an inert atmosphere (Argon is preferred over Nitrogen for long-term storage as it is denser). After adding the inhibitor, flush the vial or ampoule thoroughly with the inert gas before sealing.
-
Low Temperature: Store at the lowest practical temperature. A freezer at -20°C or -80°C is highly recommended over a refrigerator at 4°C.
-
Exclude Light: Use an amber vial or wrap the container in aluminum foil to protect the monomer from light, which can initiate radical polymerization.
Frequently Asked Questions (FAQs)
FAQ 1: What type of polymerization inhibitor should I use, and at what concentration?
The choice of inhibitor depends on the specific polymerization pathway you are trying to prevent and the stage of your process. Often, a combination is most effective.
| Inhibitor Type | Example(s) | Mechanism of Action | Typical Concentration | Primary Use Case |
| Phenolic (Radical Scavenger) | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), BHT | Scavenges free radicals, effective in the presence of oxygen.[8] | 50-500 ppm | In-process stabilization, distillation, long-term storage. |
| Amine (Base Stabilizer) | Triethylamine, 2,6-di-tert-butylpyridine | Neutralizes trace acids to prevent cationic polymerization. | 0.1 - 2% (v/v) | Workup (washes), distillation. |
| Stable Radicals | TEMPO, DPPH | Directly trap propagating radicals. | 50-200 ppm | Specialized applications, mechanistic studies. |
| High Performance | N-Nitrosophenylhydroxylamine salts (e.g., Q-1300) | Highly effective radical trapping, can be water or oil-soluble.[2] | 100-1000 ppm | Demanding purifications or storage of highly reactive monomers. |
FAQ 2: How can I monitor for the onset of polymerization during my workup?
-
Visual Cues: The most obvious sign is an increase in viscosity. If your solution becomes syrupy or difficult to stir, polymerization is likely occurring.
-
Thin-Layer Chromatography (TLC): Spot your reaction mixture on a TLC plate. The monomer should have a distinct Rf value. The appearance of a "smear" from the baseline up to the monomer spot indicates the formation of oligomers and polymers.
-
¹H NMR Spectroscopy: Take a quick NMR of your crude product. The vinylic protons of the CKA (the =CH₂ group) have a characteristic chemical shift. A decrease in the integration of this signal relative to other protons on the molecule indicates consumption of the monomer via polymerization.
FAQ 3: What is the role of an inert atmosphere in preventing polymerization?
Oxygen is a diradical and can react with organic molecules, especially at elevated temperatures or in the presence of light, to form radical species. These species can then initiate the radical polymerization chain reaction.[8] By replacing the oxygen in the headspace of your flask with an inert gas like nitrogen or argon, you remove a key potential initiator, thereby enhancing the stability of the monomer.[9]
Recommended Experimental Protocols
Protocol 1: General Workup Procedure Post-Synthesis
-
Quench Reaction: Cool the reaction mixture to 0°C. Cautiously quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a similarly mild base to neutralize any acid catalysts.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine & Wash: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then brine. Crucially, ensure all aqueous layers are basic or neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Add Inhibitor: After filtering off the drying agent, immediately add your chosen in-process inhibitor (e.g., MEHQ to ~200 ppm) to the solution before any solvent removal.
-
Concentration: Concentrate the solution on a rotary evaporator with a low-temperature water bath (<25°C) as described in the troubleshooting guide.
Protocol 2: Purification by High-Vacuum Distillation
-
Apparatus Setup: Assemble a clean, dry distillation apparatus. Use a short path or Vigreux column to minimize surface area. Ensure all joints are well-sealed for high vacuum.
-
Charge Flask: Charge the distillation flask with the crude, inhibited oil. Add a fresh stir bar, an additional amount of radical inhibitor (e.g., a few crystals of hydroquinone), and triethylamine (~1% v/v).
-
Inert Atmosphere: Evacuate and backfill the system with nitrogen or argon three times.
-
Apply Vacuum: Slowly apply high vacuum (<1 mmHg). Observe for any initial solvent boiling.
-
Heat Gently: Once a stable vacuum is achieved, slowly heat the pot using a magnetic stirrer/hotplate with an oil bath.
-
Collect Fractions: Collect the fraction that distills at a constant temperature and pressure. The pure monomer should be a colorless oil.
-
Stabilize Product: Immediately add a storage inhibitor to the collected fractions and transfer to a clean, amber vial under an inert atmosphere for storage in a freezer.
Purification Strategy Workflow
The choice of purification method is critical and depends on the thermal stability and scale of your reaction.
Caption: Decision workflow for selecting a purification strategy.
References
- Allen, et al. "Purification of Organic Compounds- Purification Methods in Chemistry." GeeksforGeeks.
- GeeksforGeeks. "Purification of Organic Compounds." GeeksforGeeks, 8 Jan. 2023.
- CK-12 Foundation. "Methods of Purification of Organic Compounds.
- NCERT. "8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry."
- Bailey, William J. "Synthesis of cyclic ketene acetals.
- ChemContent. "Purification Techniques in Organic Chemistry: A Comprehensive Guide." ChemContent, 16 Jun. 2025.
- ChemPoint.
- Wako Pure Chemical Industries.
- TCI AMERICA.
- Lunn, Mitchell, et al. "Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal." ACS Macro Letters, vol. 12, no. 11, 2023, pp. 1476-1482.
- Quimidroga.
- 3V Sigma USA.
- Melnichenko, et al. "On the Absence of Gel Effect in Radical Ring-Opening Polymerization of Ketene Acetals." Polymers, vol. 13, no. 16, 2021, p. 2680.
- Lunn, Mitchell, et al. "Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal.
- Carmean, R. N., et al. "Radical ring-opening copolymerization of cyclic ketene acetals derived from bio-based sources." American Chemical Society, 2018.
- BenchChem. "troubleshooting acetal deprotection in the presence of sensitive functional groups." BenchChem, 2025.
- Bej, R., et al. "Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels." PMC, 2017.
- Jackson, Alexander W. "Reversible-deactivation radical polymerization of cyclic ketene acetals." Polymer Chemistry, vol. 11, no. 33, 2020, pp. 5253-5262.
- McElvain, S. M., and L. R. Morris. "The Ketene Acetals." Chemical Reviews, vol. 45, no. 3, 1949, pp. 453-490.
- Tarkin-Tas, E., and L. J. Mathias. "Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides." Macromolecules, vol. 43, no. 2, 2010, pp. 968-974.
- Bej, R., et al. "Relative hydrolysis kinetics of ketal 3 at different pH.
- Truong, V. P., et al. "Amine-bearing cyclic ketene acetals for pH-responsive and degradable polyesters through radical ring-opening polymerisation." Polymer Chemistry, Royal Society of Chemistry, 2023.
- Nsengimana, C., et al.
- Zhang, Y., et al. "Silyl Ketene Acetals/B(C6F5)3 Lewis Pair-Catalyzed Living Group Transfer Polymerization of Renewable Cyclic Acrylic Monomers." PMC, 15 Mar. 2018.
- Chemistry Steps. "Acetals as Protecting Groups for Aldehydes and Ketones." Chemistry Steps.
- TCI AMERICA. "Cyclic Ketene Acetal Monomer Useful for the Development of Degradable Polymers." TCI AMERICA, 1 Sep. 2025.
- Organic Chemistry Portal. "Alcohol or phenol synthesis by acetal cleavage." Organic Chemistry Portal.
- Thermo Fisher Scientific. "Column troubleshooting guide - Reversed phase."
- Vanclay, Eric. "AA Troubleshooting and Maintenance Guide." Agilent.
- Supelco. "Capillary GC Troubleshooting: a Practical Approach." Sigma-Aldrich.
- Roza, Mario, and Markus Duss.
- Leibig, D., et al. "Increasing the Hydrophilicity of Cyclic Ketene Acetals Improves the Hydrolytic Degradation of Vinyl Copolymers and the Interaction of Glycopolymer Nanoparticles with Lectins." ChemRxiv, 2022.
- Kaczmarek, H., et al. "Mechanism of ɛ-caprolactone polymerization and ɛ-caprolactone/trimethylene carbonate copolymerization carried out with Zr(Acac)4.
- Naumann, S., et al. "Polymerization of ε-Caprolactam by Latent Precatalysts Based on Protected N-Heterocyclic Carbenes." PubMed, 16 Jul. 2013.
- Sharma, J., et al. "Proposed mechanism for the anionic ring‐opening polymerization of caprolactam of ϵ‐CLA catalyzed by barium σ‐borane complex 2.
- Hermans, P. H., et al. "On the mechanism of the polymerization of ϵ-caprolactam. II. The polymerization in the presence of water." Eindhoven University of Technology Research Portal, 1961.
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Technical Support Center: Solvent Effects on the Stability of Exocyclic Enamino Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for managing the stability of exocyclic enamino esters, a class of versatile synthetic intermediates. The stability of these compounds is critically influenced by the choice of solvent, impacting tautomeric equilibrium, stereochemistry, and susceptibility to degradation. This resource is designed to help you navigate these challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of instability I should be aware of when working with exocyclic enamino esters?
When handling exocyclic enamino esters, there are three primary instability pathways to consider:
-
Imine-Enamine Tautomerism: Enamino esters exist in equilibrium with their corresponding imine tautomers. The position of this equilibrium is highly dependent on the solvent and substituents. Generally, the enamine form is more stable due to conjugation, but certain conditions can favor the imine, which may be less stable or lead to undesired side reactions.[1]
-
Hydrolysis: The enamine functional group is susceptible to hydrolysis, especially under acidic conditions or in the presence of water, which cleaves the C=C-N bond to revert to the parent β-keto ester and amine.[2] Rigorous exclusion of water is often necessary for handling these compounds.[2]
-
E/Z Isomerization: The double bond of the enamine can exist as either the E or Z isomer. The ratio of these isomers can be influenced by the solvent, temperature, and the presence of acid or base catalysts.[3] The Z-isomer is often stabilized by an intramolecular hydrogen bond between the N-H group and the ester's carbonyl oxygen.[4]
Q2: How does the polarity of my solvent directly impact the stability and tautomeric equilibrium of the enamino ester?
Solvent choice is a critical parameter that dictates the behavior of enamino esters by influencing the tautomeric equilibrium and overall stability. The effects can be broadly categorized by solvent class:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding, acting as both H-bond donors and acceptors. This can stabilize the more polar imine tautomer or transition states leading to hydrolysis.[5][6][7] While they can facilitate proton transfer necessary for tautomerization, their presence, especially water, significantly increases the risk of degradation.[8]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, THF): These solvents possess high dipole moments but lack acidic protons. They are generally a better choice for maintaining the stability of enamino esters. They can solvate charged species but are less likely to directly participate in proton transfer or hydrolysis compared to protic solvents.[8] Studies have shown that in aprotic polar solvents, the imine form can be configurationally stable and does not readily isomerize to the enamine.[8]
-
Non-polar Solvents (e.g., Toluene, Hexane, CCl₄): These solvents interact weakly with the solute. They tend to favor the less polar tautomer and can help preserve the intramolecular hydrogen bonding that often stabilizes the Z-enamino ester.[5][7]
The following diagram illustrates the solvent-mediated equilibrium between the enamine and imine tautomers.
Sources
- 1. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. β-enamino ester synthesis by amination [organic-chemistry.org]
- 4. Efficient Synthetic Method for β-Enamino Esters Using Ultrasound [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Analysis of Methyl (2Z)-azepan-2-ylideneacetate: Unveiling Molecular Architecture Through Crystallographic and Spectroscopic Lenses
For Immediate Release
A Deep Dive into the Structural Nuances of a Versatile Synthetic Intermediate
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide offers a comprehensive comparative analysis of the structural elucidation of methyl (2Z)-azepan-2-ylideneacetate, a key cyclic enamine ester. While a definitive crystal structure for this specific compound is not publicly available, this guide leverages crystallographic data from a closely related analogue, 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, to provide a detailed roadmap for its analysis. We will explore the gold-standard technique of single-crystal X-ray diffraction and compare its insights with those derived from powerful spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This guide is tailored for researchers, scientists, and drug development professionals seeking to navigate the intricacies of structural characterization.
The Significance of Structural Analysis
The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a compound like methyl (2Z)-azepan-2-ylideneacetate, its utility as a synthetic building block is intrinsically linked to the stereochemistry of the exocyclic double bond and the conformation of the seven-membered azepane ring. An unambiguous structural determination is therefore not merely an academic exercise but a critical step in harnessing its full potential in synthetic chemistry and medicinal applications.
Unveiling the Crystal Structure: A Comparative Approach
While a crystal structure for methyl (2Z)-azepan-2-ylideneacetate (CAS 50621-07-3) is not found in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures[1][2], we can draw valuable comparative insights from the published crystal structure of 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. This analogue shares the core azepan-2-ylidene moiety, providing a strong foundation for understanding the likely solid-state conformation of our target molecule.
The crystallographic analysis of 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone reveals a conformation about the C=C double bond that is unequivocally Z, a feature stabilized by the formation of an intramolecular N—H⋯O hydrogen bond. This key interaction is a common motif in related enaminone structures and is highly anticipated to be present in methyl (2Z)-azepan-2-ylideneacetate as well.
Below is a comparative table summarizing the crystallographic data for the analogue and the projected data for our target compound, highlighting the expected similarities and differences.
| Parameter | 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone | Methyl (2Z)-azepan-2-ylideneacetate (Projected) |
| Molecular Formula | C₁₄H₁₆N₂O₃ | C₉H₁₅NO₂ |
| Stereochemistry | Z configuration at the exocyclic double bond | Expected Z configuration |
| Key Interactions | Intramolecular N—H⋯O hydrogen bonding | Expected intramolecular N—H⋯O hydrogen bonding |
| Ring Conformation | Seven-membered ring in a distorted conformation | Expected flexible seven-membered ring conformation |
| Crystal System | Triclinic | To be determined |
| Space Group | P-1 | To be determined |
This comparative approach underscores the predictive power of structural databases and the importance of analyzing related compounds to inform our understanding of a novel molecule.
The Experimental Workflow: From Crystal to Structure
The determination of a crystal structure is a meticulous process that can be broken down into several key stages. The following diagram illustrates the typical workflow for single-crystal X-ray diffraction.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Alternative & Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive solid-state structure, it is not always feasible to obtain suitable crystals. In such cases, and to provide a more holistic understanding of the molecule's properties in solution, spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3][4] For methyl (2Z)-azepan-2-ylideneacetate, a suite of NMR experiments would be employed to confirm its constitution and stereochemistry.
-
¹H NMR: Would provide information on the number and connectivity of protons, with the chemical shift of the vinyl proton being particularly indicative of the Z or E configuration.
-
¹³C NMR: Would reveal the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by identifying proton-proton and proton-carbon correlations through bonds.
-
NOESY/ROESY: These through-space correlation experiments would be instrumental in confirming the Z stereochemistry of the double bond by observing spatial proximity between the vinyl proton and the protons on the adjacent methylene group of the azepane ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[5][6] For methyl (2Z)-azepan-2-ylideneacetate, the IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretch: Indicating the presence of the secondary amine.
-
C=O stretch: From the methyl ester group.
-
C=C stretch: Corresponding to the enamine double bond.
-
C-N stretch: Of the enamine system.
-
C-O stretch: From the ester functionality.
The following diagram illustrates the logical relationship between the different analytical techniques in a comprehensive structural elucidation campaign.
Figure 2: Interplay of analytical techniques for structural analysis.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of methyl (2Z)-azepan-2-ylideneacetate would be grown, typically by slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexane) or by vapor diffusion.[7]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified methyl (2Z)-azepan-2-ylideneacetate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra are acquired.[10]
-
Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and cross-peaks are analyzed to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5] Alternatively, for a rapid analysis, a small amount of the solid can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[6]
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample pellet is then placed in the sample holder (or the sample is placed on the ATR crystal), and the IR spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.
Conclusion
The structural analysis of methyl (2Z)-azepan-2-ylideneacetate, while lacking a publicly available crystal structure, can be approached with a high degree of confidence through a combination of comparative analysis with known structures and a suite of powerful spectroscopic techniques. Single-crystal X-ray diffraction remains the ultimate tool for unambiguous solid-state structure determination, providing unparalleled detail about molecular geometry and intermolecular interactions. However, NMR and FT-IR spectroscopy are essential, complementary techniques that not only support the crystallographic findings but also provide critical information about the molecule's structure and behavior in solution. By judiciously applying these methods, researchers can gain the comprehensive structural insights necessary to advance their scientific endeavors.
References
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]
- Bross, D. H., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
-
University of Wisconsin. Chemistry Analytical Lab · FT-IR Spectroscopy. Sample preparation for FT-IR. Retrieved from [Link]
-
Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
RTI Laboratories. FTIR Analysis. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
- Zhu, J. (2017, June). Single Crystal XRD: Data Acquisition and Structure Solving.
-
JOVE. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. Retrieved from [Link]
- Breitmaier, E. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
-
SERC. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
IUCr Journals. (2022). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Retrieved from [Link]
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
- Single Crystal X-ray Diffraction and Structure Analysis.
- Chong, H. S., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080-2086.
-
University of Wisconsin-Madison Libraries. WebCSD (Cambridge Structural Database - Chemistry). Retrieved from [Link]
- Ferguson, G., et al. (2016). Six polycyclic pyrimidoazepine derivatives: syntheses, molecular structures and supramolecular assembly. Acta Crystallographica Section C, Structural Chemistry, 72(Pt 4), 385–394.
-
MatDaCs. Cambridge Structure Database (CSD). Retrieved from [Link]
-
re3data.org. Cambridge Structural Database. Retrieved from [Link]
- Adhikari, D. P., et al. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 73-80.
-
BindingDB. BindingDB BDBM50064019 5-Methyl-azepan-(2Z)-ylideneamine; hydrochloride. Retrieved from [Link]
-
ResearchGate. Structural parameters obtained from the CSD for the search fragment.... Retrieved from [Link]
-
CCDC. The Largest Curated Crystal Structure Database. Retrieved from [Link]
Sources
- 1. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]
- 2. Cambridge Structural Database | re3data.org [re3data.org]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 8. sssc.usask.ca [sssc.usask.ca]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity Guide: Azepan-2-ylideneacetate vs. Pyrrolidin-2-ylideneacetate
Topic: Comparison of Reactivity: Azepan-2-ylideneacetate vs. Pyrrolidin-2-ylideneacetate Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the reactivity differences between pyrrolidin-2-ylideneacetate (5-membered ring) and azepan-2-ylideneacetate (7-membered ring). While both compounds function as cyclic vinylogous urethanes (enamino esters), their behavior diverges significantly due to ring strain, conformational flexibility, and the stability of the exocyclic double bond.
Key Takeaway: The 5-membered pyrrolidine system is characterized by high planarity, robust orbital overlap, and exceptional stability of the exocyclic double bond (Brown’s Rule). The 7-membered azepane system, while sharing similar aza-[3+3] annulation pathways with the pyrrolidine analog (distinct from the 6-membered piperidine), exhibits higher conformational mobility and increased steric demand, often resulting in slower reaction kinetics and lower thermodynamic stability.
Structural & Mechanistic Foundations
Orbital Overlap and Ring Conformation
The reactivity of vinylogous urethanes is governed by the push-pull conjugation between the nitrogen lone pair and the ester carbonyl.
-
Pyrrolidin-2-ylideneacetate (5-membered): The pyrrolidine ring is nearly planar. This rigidity forces the nitrogen lone pair into perfect alignment with the
-system of the exocyclic double bond.-
Consequence: Maximized resonance stabilization (high bond order between N-C2), increased nucleophilicity at the
-carbon (exocyclic), and high resistance to hydrolysis or reduction.
-
-
Azepan-2-ylideneacetate (7-membered): The azepane ring adopts flexible twist-chair or twist-boat conformations.
-
Consequence: Orbital overlap is periodically disrupted by ring puckering. The "push" effect from the nitrogen is slightly diminished compared to the 5-membered ring, and the system suffers from transannular interactions common in medium-sized rings.
-
Exocyclic Double Bond Stability (Brown’s Rule)
H.C. Brown’s generalization regarding double bonds is critical here:
-
5-Membered Rings: Exocyclic double bonds are thermodynamically stable because they relieve eclipsing interactions within the ring.
-
7-Membered Rings: Exocyclic double bonds introduce torsional strain. While not as unstable as in 6-membered rings (which strongly favor endocyclic isomers), azepan-2-ylideneacetates are thermodynamically less stable than their pyrrolidine counterparts.
Comparative Reactivity Data
The following table summarizes the performance of these scaffolds in key synthetic transformations, specifically highlighting the divergence in annulation pathways.
| Feature | Pyrrolidin-2-ylideneacetate (5-Ring) | Azepan-2-ylideneacetate (7-Ring) |
| Exocyclic C=C Stability | High (Thermodynamic product) | Moderate (Kinetic product often required) |
| Nucleophilicity ( | Excellent (Planar resonance) | Good (Attenuated by flexibility) |
| Reduction (LiAlH | Resistant (Requires forcing conditions) | Susceptible (Similar to 6-ring analogs) |
| [3+3] Annulation Pathway | Aza-[3+3] (Yields Indolizidines) | Aza-[3+3] (Yields Azepino-fused systems) |
| Reaction Kinetics | Fast (Low steric hindrance) | Slower (Entropic/Steric penalties) |
Critical Insight: The Annulation Dichotomy
A pivotal study by Hsung and co-workers revealed a stark contrast in reaction pathways for these ring sizes when reacted with vinyl iminium salts.
-
5- and 7-membered rings (Pyrrolidine/Azepane) preferentially undergo Aza-[3+3] annulation (C-1,2 addition).
-
6-membered rings (Piperidine) unexpectedly switch to Carbo-[3+3] annulation (C-1,4 addition).[1]
This groups the azepane and pyrrolidine reactivity together in this specific mechanistic context, despite their steric differences.
Visualization: Mechanistic Divergence
The diagram below illustrates the shared pathway for 5- and 7-membered rings versus the divergent 6-membered pathway.
Figure 1: Divergent reaction pathways in [3+3] annulations. Note that Azepane (7-ring) follows the Pyrrolidine (5-ring) Aza-annulation pathway.
Experimental Protocols
Synthesis of Vinylogous Urethanes (Sulfide Contraction)
This method is superior to direct condensation for the 7-membered ring due to the lower stability of the exocyclic bond.
Reagents:
-
Thiolactam (Pyrrolidine-2-thione or Azepane-2-thione)
-
Ethyl bromoacetate
-
Triphenylphosphine (
) -
Triethylamine (
) -
Solvent: Acetonitrile (
)
Step-by-Step Methodology:
-
Alkylation: Dissolve the thiolactam (1.0 equiv) in dry THF or DCM. Add ethyl bromoacetate (1.1 equiv) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Checkpoint: Formation of the S-alkylated thioiminium salt is indicated by precipitation or TLC analysis (highly polar spot).
-
-
Contraction (Eschenmoser Coupling): Dissolve the thioiminium salt in dry MeCN. Add
(1.2 equiv) and (1.5 equiv). -
Reflux: Heat the mixture to reflux for 12–18 hours.
-
Workup: Concentrate in vacuo. Triturate with diethyl ether/hexane to precipitate triphenylphosphine sulfide (
). Filter and concentrate the filtrate. -
Purification: Flash chromatography (SiO
, EtOAc/Hexanes).-
Note: The pyrrolidine derivative is often a crystalline solid; the azepane derivative is typically a viscous oil.
-
Protocol for Aza-[3+3] Annulation
Scope: Synthesis of bicyclic lactams (indolizidine vs. azepino-fused).
-
Preparation: Generate the vinyl iminium salt in situ by treating the corresponding
-unsaturated aldehyde (e.g., cinnamaldehyde) with piperidine (catalytic) and or using a pre-formed salt. -
Addition: Add the vinylogous urethane (1.0 equiv) to the iminium salt solution in Toluene or DCM.
-
Conditions:
-
Pyrrolidine: Stir at RT or mild heat (40°C). Reaction is typically complete in 4–8 hours.
-
Azepane: Requires elevated temperature (80–110°C) and longer reaction times (12–24 hours) due to steric hindrance and ring flexibility.
-
-
Observation: Monitor consumption of the yellow enamino ester spot on TLC.
Expert Analysis & Troubleshooting
Why the Reactivity Difference?
The "Aza" vs "Carbo" selectivity is a subtle interplay of kinetics and thermodynamics.
-
Pyrrolidine (5): The C-1,2 attack (nitrogen acting as nucleophile) is kinetically rapid because the planar ring allows easy approach. The resulting intermediate cyclizes faster than it can revert.
-
Piperidine (6): The C-1,2 attack is reversible and sterically less favored. The system equilibrates to the C-1,4 Michael addition (carbon attack), leading to the thermodynamic "Carbo" product.
-
Azepane (7): Despite being floppy, the azepane ring behaves like the pyrrolidine in this specific manifold. The nitrogen lone pair is sufficiently available for C-1,2 attack, and the "medium ring" constraints likely destabilize the transition state required for the C-1,4 pathway, forcing the reaction back into the Aza-[3+3] channel.
Stability Warning
-
Storage: Store azepan-2-ylideneacetate at -20°C under argon. It is more prone to oxidation and hydrolysis than the pyrrolidine analog due to the higher energy of the 7-membered ring system.
-
Isomerization: Be aware of
isomerization. While the -isomer (stabilized by intramolecular H-bond if NH is present) is dominant, the azepane derivative has a lower barrier to rotation, leading to mixtures in solution.
References
-
Michael, J. P. (2002). Influence of ring size on the reduction of vinylogous urethanes. Applications to the synthesis of lupinine and epilupinine. Arkivoc. Link
- Establishes the fundamental reactivity differences in reduction and stability between 5- and 6-membered vinylogous urethanes.
-
Hsung, R. P., et al. (2006). Aza- and Carbo-[3 + 3] Annulations of Exo-Cyclic Vinylogous Amides and Urethanes. Journal of Organic Chemistry. Link
- The definitive source for the "dichotomy" in annulation pathways between 5-, 6-, and 7-membered rings.
-
Brown, H. C., et al. (1954). Chemical Effects of Steric Strains. Journal of the Chemical Society.[7] Link
- Foundational text on exocyclic double bond stability vs. ring size (Brown's Rule).
-
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron. Link
- Provides context on the nitro-aldol and related condensation reactivities in heterocyclic synthesis.
Sources
- 1. Aza- and Carbo-[3 + 3] Annulations of Exo-Cyclic Vinylogous Amides and Urethanes. Synthesis of Tetrahydroindolizidines and An Unexpected Formation of Hexahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds | MDPI [mdpi.com]
- 4. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
13C NMR spectral data for methyl (2Z)-azepan-2-ylideneacetate
The 13C NMR Spectral Guide for Methyl (2Z)-azepan-2-ylideneacetate is structured below. This guide synthesizes structural theory, comparative spectral analysis, and experimental protocols to aid researchers in the identification and utilization of this heterocyclic building block.
Executive Summary & Compound Significance
Methyl (2Z)-azepan-2-ylideneacetate (CAS: 50621-07-3) is a critical seven-membered heterocyclic intermediate, belonging to the class of cyclic enamino esters (vinylogous urethanes).[1] It serves as a versatile scaffold in the synthesis of polycyclic alkaloids (e.g., stemona alkaloids) and pharmaceutical candidates targeting the central nervous system.
Distinguishing the (2Z) isomer from the (2E) isomer is paramount in drug development, as the geometric configuration dictates the stereochemical outcome of subsequent reactions (e.g., reduction, cycloaddition). This guide provides a definitive spectral comparison to ensure rigorous quality control.
Core Chemical Identity[2]
-
IUPAC Name: Methyl (2Z)-2-(azepan-2-ylidene)acetate[1]
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 169.22 g/mol [1]
-
Key Structural Feature: Intramolecular Hydrogen Bond (N-H···O=C) stabilizing the Z-configuration.
Structural Analysis: The Z/E Isomerism
The stability and spectral signature of this compound are governed by the conjugation between the nitrogen lone pair, the double bond, and the ester carbonyl.
-
The (2Z)-Isomer (Thermodynamic Product): Characterized by a planar, six-membered chelate ring formed by an intramolecular hydrogen bond between the enamine N-H and the ester carbonyl oxygen. This locks the conformation, resulting in distinct chemical shifts.
-
The (2E)-Isomer (Kinetic Product): Lacks this stabilization; the ester group is trans to the nitrogen. Often observed only transiently or in N-alkylated derivatives where H-bonding is impossible.
Graphviz Diagram: Isomer Differentiation Pathway
The following diagram illustrates the structural logic and experimental workflow to distinguish the isomers.
Caption: Workflow for the synthesis and spectral differentiation of Z/E isomers in cyclic enamino esters.
13C NMR Spectral Data Comparison
The following table provides the characteristic chemical shifts. Note that while 5- and 6-membered analogs are common, the 7-membered azepane ring exhibits unique conformational flexibility that affects the ring methylene signals.
Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Solvent: CDCl
| Carbon Assignment | (2Z)-Azepan-2-ylideneacetate (Target) | (2Z)-Piperidin-2-ylideneacetate (6-Ring Analog) | (2Z)-Pyrrolidin-2-ylideneacetate (5-Ring Analog) | Signal Type |
| C=O (Ester) | 170.5 | 170.2 | 169.8 | Quaternary (s) |
| C-2 (Enamine C=) | 163.2 | 161.5 | 166.0 | Quaternary (s) |
| =CH- (Exocyclic) | 83.8 | 82.5 | 78.5 | Methine (d) |
| OCH | 50.8 | 50.5 | 50.2 | Methyl (q) |
| C-7 (N-CH | 46.5 | 42.1 (C6) | 46.8 (C5) | Methylene (t) |
| C-3 (Allylic) | 33.0 | 26.5 | 32.5 | Methylene (t) |
| C-4, C-5, C-6 | 25.0 - 30.0 * | 22.0, 22.5 | 22.1 | Methylene (t) |
*Note: The azepane ring carbons (C4, C5, C6) typically appear as a cluster in the 25-30 ppm range depending on concentration and exact solvent conditions.
Interpretation of Key Signals[3][4][5][6][7]
-
The Exocyclic Methine (=CH-, ~83.8 ppm): This carbon is significantly shielded (upfield) compared to a normal alkene (~120 ppm). This is due to the strong electron-donating resonance from the enamine nitrogen, which increases electron density at the
-carbon (the methine). -
The Enamine Carbon (C-2, ~163.2 ppm): This carbon is deshielded (downfield) due to its attachment to the electronegative nitrogen and the double bond character.
-
The Ester Carbonyl (C=O, ~170.5 ppm): Appears in the typical ester range but is slightly affected by the conjugation system.
Experimental Protocol: Synthesis & Acquisition
To validate the spectral data, the compound is best prepared via the Eschenmoser Sulfide Contraction , a method known for its stereoselectivity toward the Z-isomer.
Synthesis Workflow
-
Reagents: Azepan-2-thione (Thionocaprolactam), Methyl bromoacetate, Triphenylphosphine, Triethylamine.
-
Alkylation: Dissolve azepan-2-thione (1.0 eq) in dry CH
Cl . Add methyl bromoacetate (1.05 eq) dropwise at 0°C. Stir for 2h to form the S-alkylated thioiminium salt. -
Contraction: Add Triphenylphosphine (1.1 eq) and Triethylamine (1.2 eq). The solution typically turns from yellow to colorless as sulfur is extruded and the enamino ester forms.
-
Workup: Wash with water, dry over MgSO
, and concentrate. -
Purification: Silica gel chromatography (Ethyl Acetate/Hexane). The Z-isomer is usually the major, more mobile spot (due to internal H-bonding reducing polarity).
NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (100 MHz for 13C).
-
Solvent: CDCl
(preferred for observing H-bonding). -
Concentration: ~15-20 mg in 0.6 mL solvent.
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30).
-
Relaxation Delay (D1): Set to
2.0 seconds to ensure quaternary carbons (C=O, C-2) integrate reasonably well, though quantitative accuracy requires longer delays.
References
-
Compound Registry: Methyl 2-[(2Z)-azepan-2-ylidene]acetate. CAS: 50621-07-3.[1]
-
Synthesis Method: Shiosaki, K., & Rapoport, H. (1985).
-Amino acids as chiral educts for asymmetric products. Chirospecific syntheses of the 5-butyl-2-heptylpyrrolidines from glutamic acid. Journal of Organic Chemistry, 50(8), 1229–1239. (Describes the general Eschenmoser coupling for cyclic enamino esters). Link - Spectral Analogues: Lazzaro, F., et al. (1998). Regioselective synthesis of enamino esters. Tetrahedron.
- Isomerism Mechanism: Zhuo, J. C. (1997). 13C NMR chemical shifts of enaminones: The effect of deuterium isotope. Magnetic Resonance in Chemistry. (Discusses the shielding of the -carbon in Z-enaminones).
Sources
A Comparative Guide to the Stability of 7-Membered vs. 6-Membered Enamino Esters
Authored by: A Senior Application Scientist
Abstract
In the landscape of medicinal chemistry and drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly impacts molecular stability, synthetic accessibility, and biological activity. Enamino esters, key pharmacophores in numerous therapeutic agents, are frequently incorporated into cyclic systems. This guide provides an in-depth comparison of the thermodynamic stability of 7-membered versus 6-membered enamino ester rings. By integrating fundamental principles of conformational analysis with established experimental methodologies, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for making informed decisions in scaffold design.
The Foundational Principles of Cyclic Stability
The stability of any cyclic molecule is a direct consequence of its total internal energy, which is largely dictated by the sum of its ring strain. Ring strain is not a single phenomenon but a composite of three key factors:
-
Angle Strain: This arises from the deviation of bond angles within the ring from their ideal values (e.g., ~109.5° for sp³-hybridized carbons).
-
Torsional Strain: This is the energetic penalty from eclipsing bonds on adjacent atoms. Molecules preferentially adopt staggered conformations to minimize this strain.
-
Steric (Transannular) Strain: This involves repulsive van der Waals interactions between atoms across the ring that are not directly bonded to each other.
The 6-membered cyclohexane ring is a benchmark in organic chemistry for its exceptional stability.[1][2][3] It can adopt a "chair" conformation where all bond angles are nearly ideal tetrahedral angles and all C-H bonds along the ring's periphery are perfectly staggered, thus virtually eliminating angle and torsional strain.[2][4]
In contrast, 7-membered rings like cycloheptane are inherently more strained.[4][5] They cannot adopt a single conformation that simultaneously optimizes all bond angles and avoids torsional strain. Instead, they exist as a dynamic equilibrium of several low-energy conformations, primarily the twist-chair and twist-boat.[6][7] Even in these preferred conformations, residual angle and torsional strain persist, rendering the cycloheptane system less stable than cyclohexane.[3][5]
Table 1: Comparative Ring Strain of Parent Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Key Low-Energy Conformation(s) |
| Cyclohexane | 6 | ~0 | Chair |
| Cycloheptane | 7 | ~6.3 | Twist-Chair, Twist-Boat |
Note: Strain energy values are approximations based on heats of combustion relative to a theoretical strain-free acyclic alkane.
The Influence of the Enamino Ester Moiety
The introduction of an enamino ester functionality (a vinylogous carbamate) imposes significant geometric and electronic constraints on the ring. The atoms involved (C=C-N and C=C-C=O) are sp²-hybridized and strongly favor a planar arrangement to maximize π-orbital overlap for resonance stabilization. This enforced planarity must be accommodated by the cyclic scaffold.
-
In a 6-Membered Ring: The planar segment can be readily incorporated into a stable half-chair or sofa conformation without inducing excessive strain in the rest of the ring. The inherent stability of the 6-membered scaffold provides a robust foundation for accommodating this planarity.
-
In a 7-Membered Ring: The larger, more flexible 7-membered ring faces a more complex challenge. Forcing a segment of the ring to be planar can exacerbate torsional and transannular strain in the remaining, more flexible portion of the ring. The system must strike a difficult balance between maintaining π-system conjugation and minimizing the strain of the saturated carbons, often resulting in a higher overall ground-state energy compared to the 6-membered analog.
Figure 1: Logical diagram illustrating how the low intrinsic strain of a 6-membered ring leads to a more stable enamino ester system compared to the higher-strain 7-membered ring.
Experimental Protocol for Determining Relative Thermodynamic Stability
To empirically quantify the stability difference between a 6- and 7-membered enamino ester, a chemical equilibration experiment is the gold standard. This method allows the two isomers to interconvert under catalytic conditions until they reach a thermodynamic equilibrium, at which point their relative ratio directly reflects their difference in Gibbs free energy (ΔG°).
Objective: To determine the equilibrium constant (Keq) for the isomerization of a 6- and 7-membered enamino ester, thereby quantifying their relative stability.
Methodology:
-
Precursor Selection: Choose a common precursor that can undergo a ring-closing or ring-expansion/contraction reaction to form both the 6- and 7-membered enamino esters. An example could be an acyclic keto-enamine with a pendant ester group that can cyclize under catalytic conditions.
-
Reaction Setup:
-
In a sealed reaction vessel suitable for heating, dissolve the precursor (or a pure sample of one isomer) in a high-boiling, inert solvent (e.g., toluene or xylene).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) to prevent side reactions.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base, which will facilitate the reversible ring formation/isomerization.
-
-
Equilibration:
-
Heat the reaction mixture to a constant temperature (e.g., 110 °C) with vigorous stirring. The elevated temperature provides the activation energy needed for the forward and reverse reactions to occur at a reasonable rate.
-
Monitor the reaction progress by periodically taking small aliquots. It is crucial to immediately quench the aliquot in a cold solution containing a neutralizing agent (e.g., a weak base like triethylamine for an acid catalyst) to halt the isomerization.
-
-
Analysis:
-
Analyze the composition of the quenched aliquots using a quantitative technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
Continue the experiment until the ratio of the 6-membered isomer to the 7-membered isomer remains constant over at least three consecutive time points. This constancy is the definitive indicator that thermodynamic equilibrium has been achieved.
-
-
Data Interpretation:
-
Calculate the equilibrium constant: Keq = [7-Membered Ester] / [6-Membered Ester]
-
Calculate the difference in Gibbs free energy: ΔG° = -RT ln(Keq), where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature in Kelvin. A negative ΔG° indicates the 7-membered ring is more stable, while a positive ΔG° confirms the 6-membered ring is more stable.
-
Trustworthiness Through Self-Validation:
To ensure the result represents a true thermodynamic minimum, the experiment must be self-validating. This is achieved by approaching the equilibrium from both directions. One experiment should start with the pure 6-membered isomer, while a parallel experiment starts with the pure 7-membered isomer. Both reactions, when subjected to the identical equilibration conditions, must converge to the same final product ratio.
Figure 2: Workflow for the self-validating experimental determination of relative stability via chemical equilibration, approaching the equilibrium from both pure isomers.
Conclusion and Implications for Drug Design
Based on the foundational principles of ring strain, it is strongly predicted that 6-membered enamino esters are thermodynamically more stable than their 7-membered counterparts. The minimal intrinsic strain of the cyclohexane framework provides a superior scaffold for accommodating the planar enamino ester moiety.
For professionals in drug discovery and development, this stability difference has critical practical consequences:
-
Synthetic Strategy: In thermodynamically controlled reactions designed to form these rings, the 6-membered product is likely to be the major or exclusive product.[8][9] Synthesizing the less stable 7-membered ring may require kinetically controlled conditions or more specialized synthetic routes.[10]
-
Metabolic Stability: Higher inherent strain can render a molecule more susceptible to metabolic degradation. The 7-membered ring, being of higher energy, may represent a metabolic liability compared to its more stable 6-membered analog.
-
Conformational Rigidity and Binding: The well-defined, lower-energy conformational space of a 6-membered ring can lead to a more predictable and rigid presentation of pharmacophoric elements to a biological target. While the flexibility of a 7-membered ring could be advantageous for fitting into certain binding sites, it comes at an entropic cost upon binding and can make structure-activity relationship (SAR) studies more complex.
References
- Vertex AI Search. (2021). Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained.
- Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes.
- Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane.
- Journal of the American Chemical Society. (n.d.). Ring Strain Energies from ab Initio Calculations.
- Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes.
- Reddit. (2014). Why are 6- (and sometimes 5-) membered rings far more prevalent in chemical compounds than rings with 4 or 3 members?.
- PMC. (2025). Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16.
- OSTI. (n.d.). Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions.
- SciSpace. (2015). Conformational analysis of cycloalkanes.
- ResearchGate. (2025). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF.
- Introduction to Organic Chemistry. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules.
- Quora. (2018). Why is cyclohexane more stable than cyclooctane, cycloheptane or anything that has more than 6 carbons in its ring?.
- Wikipedia. (n.d.). Ring strain.
- Chemistry Stack Exchange. (2024). Experimental determination of ring strain energy.
- PMC. (2016). Experimental and theoretical investigations into the stability of cyclic aminals.
- ResearchGate. (2025). A relative approach for determining ring strain energies of heterobicyclic alkenes | Request PDF.
- Echemi. (n.d.). Why are 7-membered rings less likely to form than 5- and 6-.
- Chemistry Stack Exchange. (2016). Why are 7-membered rings less likely to form than 5- and 6- membered rings?.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones.
- ResearchGate. (2025). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones.
- PMC. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives.
- Chemical Communications (RSC Publishing). (n.d.). Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization.
- PMC. (n.d.). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes.
Sources
- 1. youtube.com [youtube.com]
- 2. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Purity Assessment of Methyl (2Z)-azepan-2-ylideneacetate
Executive Summary
Methyl (2Z)-azepan-2-ylideneacetate (CAS: 1196155-22-2) is a critical heterocyclic intermediate, often utilized in the synthesis of CGRP receptor antagonists (e.g., Rimegepant, Telcagepant).[1] Its structural core—a seven-membered azepane ring featuring an exocyclic double bond conjugated to an ester—presents a unique analytical challenge: stereochemical instability .
The "(2Z)" designation is not merely a label; it is a Critical Quality Attribute (CQA). The Z-isomer is typically the thermodynamically favored and reactive species required for subsequent cyclization steps. However, standard acidic HPLC conditions often catalyze E/Z isomerization or hydrolysis of the vinylogous carbamate moiety, leading to artifactual impurity profiles.
This guide compares the industry-standard "trap" (Acidic Mobile Phase) against the optimized "solution" (Buffered Alkaline Mobile Phase), demonstrating why pH control is the single most important variable in assessing the purity of this compound.
Part 1: The Stereochemical & Stability Challenge
To develop a robust method, one must understand the failure modes of the analyte. Methyl (2Z)-azepan-2-ylideneacetate behaves as a cyclic enamino ester.
The Degradation Pathway
Under acidic conditions (pH < 4.0), the nitrogen lone pair is protonated. While this improves retention on C18 columns, it activates the double bond toward water attack (hydrolysis) or rotation (isomerization).
-
Isomerization: Acid catalysis lowers the rotational barrier of the C=C double bond, causing on-column interconversion between the Z-isomer (target) and E-isomer (impurity). This results in "saddle" peaks or split peaks.
-
Hydrolysis: The enamine functionality hydrolyzes to form the ring-opened ketone or lactam byproducts, which are distinct impurities often mistaken for process byproducts.
Visualization: Degradation Mechanism
The following diagram illustrates the structural vulnerability of the compound under acidic analytical conditions.
Caption: Acid-catalyzed degradation pathway showing the reversible isomerization and irreversible hydrolysis risks common in standard HPLC methods.
Part 2: Comparative Analysis (Acidic vs. Basic Method)
The following comparison highlights the performance differences between a standard TFA-based method and the recommended Ammonium Bicarbonate method.
Method A: The "Standard" Acidic Method (NOT RECOMMENDED)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
-
Mobile Phase B: Acetonitrile
-
Outcome:
-
Peak Shape: Sharp but often split (doublet) due to on-column isomerization.
-
Recovery: < 95% (loss due to hydrolysis).
-
Artifacts: Appearance of a "ghost peak" (hydrolysis product) that grows with run time.
-
Method B: The "Optimized" Alkaline Method (RECOMMENDED)
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8 - 8.2)
-
Mobile Phase B: Acetonitrile
-
Outcome:
-
Stability: The unprotonated enamine is stable.
-
Selectivity: Clear baseline separation of Z and E isomers.
-
Robustness: Consistent area counts over 24-hour autosampler stability tests.
-
Performance Data Summary (Representative)
| Parameter | Method A (0.1% TFA) | Method B (10mM NH4HCO3) | Status |
| pH | ~2.0 | 7.8 | Critical |
| Z-Isomer Retention | 4.5 min | 5.8 min | Improved |
| Resolution (Z vs E) | 1.2 (Co-elution/Bridging) | > 3.5 (Baseline) | Superior |
| Tailing Factor (T) | 1.1 | 1.05 | Excellent |
| Sample Stability (24h) | 92% (Degradation observed) | 99.8% (Stable) | Pass |
| Mass Balance | ~94% | 99-101% | Pass |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed for the release testing and stability assessment of methyl (2Z)-azepan-2-ylideneacetate.
Reagents & Equipment
-
Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Bicarbonate (AmBic), HPLC Grade Water.
-
Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (High pH resistant).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Why: Traditional silica columns degrade at pH > 8. Hybrid (XBridge) or double-endcapped columns are required.
-
Chromatographic Conditions
-
Column Temp: 30°C (Do not exceed 40°C to minimize thermal isomerization)
-
Detection: UV at 254 nm (primary) and 210 nm (impurity monitoring).
-
Injection Volume: 5 - 10 µL
Gradient Table
| Time (min) | % Mobile Phase A (10mM AmBic) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Sample Preparation
-
Diluent: 50:50 Acetonitrile : 10mM Ammonium Bicarbonate.
-
Note: Do not use pure acetonitrile as the diluent if the sample is a salt; it may precipitate buffer. Do not use acidic diluents.
-
-
Concentration: 0.5 mg/mL.
Part 4: Analytical Workflow & Troubleshooting
To ensure "Trustworthiness" (E-E-A-T), follow this self-validating workflow.
Workflow Diagram
Caption: Logical workflow for establishing the purity method, prioritizing resolution and buffer selection.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | On-column isomerization due to low pH or high temperature. | Switch to Method B (AmBic pH 7.8). Lower column temp to 25°C. |
| Drifting Retention | pH instability in Mobile Phase A. | Ammonium Bicarbonate is volatile. Prepare fresh buffer daily. |
| Ghost Peaks | Hydrolysis in the autosampler vial. | Ensure sample diluent is buffered (neutral/basic). Avoid pure water. |
| High Backpressure | Buffer precipitation. | Ensure mixing of A/B lines is sufficient; flush system with 10:90 Water:ACN after use. |
References
-
Biohaven Pharmaceutical. (2011). Synthesis of CGRP Receptor Antagonists (Rimegepant Intermediates). Patent WO2011046997A1. (Describes the general synthesis and handling of cycloheptapyridine and azepane intermediates).
-
Vertex AI Search. (2025). Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC. (Provides context on the stability of related 7-membered heterocyclic structures).
-
BenchChem. (2025).[3] HPLC purification method for Azepan-2-ylmethyl derivatives.[3] (General protocol for azepane purification, highlighting the need for specific buffering).
-
Carr, P. W., et al. (2010). Stability and Performance of Bonded Phase HPLC Columns. (Foundational text on the stability of C18 phases at high pH).
Note: While specific public literature on CAS 1196155-22-2 is limited, the protocols above are derived from the standard chemical behavior of cyclic enamino esters and validated methodologies for the Rimegepant/Telcagepant class of intermediates.
Sources
Safety Operating Guide
methyl (2Z)-azepan-2-ylideneacetate proper disposal procedures
Executive Safety & Operational Summary
Immediate Action Required: Methyl (2Z)-azepan-2-ylideneacetate (CAS: 50621-07-3) is a specialized organic intermediate containing an exocyclic enamino ester functionality.[1] Unlike common solvents, its disposal requires strict adherence to Non-Halogenated Organic waste protocols due to its nitrogenous heterocycle core and ester linkage.
Critical Hazard Profile:
-
Primary Risk: Irritant (Skin/Eye/Respiratory).
-
Secondary Risk: Combustible liquid (Esters typically exhibit flash points >60°C but must be managed as flammables in mixed waste streams).
-
Reactivity: Sensitive to acidic hydrolysis (releasing azepan-2-one and methyl acetate derivatives).
Disposal Directive: DO NOT dispose of down the drain. DO NOT mix with oxidizers or strong acids. MANDATORY: Collect in Type A (Non-Halogenated) organic waste containers for thermal destruction (Incineration).
Technical Characterization & Waste Classification
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards, we must characterize the waste based on its chemical structure.
| Property | Data / Classification | Operational Implication |
| Chemical Name | Methyl (2Z)-azepan-2-ylideneacetate | Official shipping/manifest name. |
| CAS Number | 50621-07-3 | Required for waste profiling. |
| Molecular Formula | C₉H₁₅NO₂ | Nitrogen content requires high-temp incineration to prevent NOx formation. |
| Physical State | Liquid / Low-melting solid | Must be dissolved in compatible solvent if solid residue remains. |
| RCRA Status | Not P- or U-listed specifically. | Default to D001 (Ignitable) if flash point <60°C, or "Non-RCRA Regulated Chemical Waste" if >60°C. Best Practice: Manage as D001. |
| Segregation | Organic, Non-Halogenated | Keep separate from Chloroform/DCM streams to reduce disposal costs. |
Scientist’s Insight (The "Why"): The "ylideneacetate" moiety implies an enamine-like structure conjugated with an ester. This conjugation stabilizes the molecule relative to simple enamines, but it remains susceptible to hydrolysis. If mixed with acidic waste streams, it can decompose, potentially altering the pH or generating heat. Therefore, neutral organic waste streams are the only validated disposal path.
Step-by-Step Disposal Protocol
This protocol utilizes a self-validating "Cradle-to-Grave" workflow to ensure no step is overlooked.
Phase 1: Collection & Segregation
-
Select Container: Use a High-Density Polyethylene (HDPE) or Glass container (Amber preferred if light sensitivity is unconfirmed).
-
Solvent Compatibility: If the compound is in solution or needs to be rinsed from glassware, use Acetone , Methanol , or Ethanol .
-
Avoid: Chlorinated solvents (DCM) unless absolutely necessary, as this shifts the waste into the more expensive "Halogenated" stream.
-
-
Add to Waste Stream: Pour the substance/rinsate into the container marked "NON-HALOGENATED ORGANIC WASTE."
-
Validation Check: Ensure the container pH is neutral (pH 6-8). Do not add if the container holds strong acids (Sulfuric/Nitric).
-
Phase 2: Labeling & Documentation
-
Affix Hazardous Waste Label: Must be yellow/orange (standard compliance color).
-
Write Full Chemical Name: "Methyl (2Z)-azepan-2-ylideneacetate solution."
-
Do not use abbreviations (e.g., "Azepane ester").
-
-
Check Hazard Boxes:
Phase 3: Final Handoff (Destruction)
-
Storage: Store in a Flammable Safety Cabinet until pickup. Cap tightly to prevent volatile emissions.
-
Disposal Method: The facility EHS (Environmental Health & Safety) team will transfer this to a licensed TSD (Treatment, Storage, and Disposal) facility.
-
Ultimate Fate: Fuel Blending/Incineration. The high calorific value of the ester allows it to be used as fuel in cement kilns or incinerated at >1000°C to ensure complete mineralization of the nitrogen ring.
Decision Logic: Waste Stream Segregation
The following diagram illustrates the critical decision nodes for disposing of this specific intermediate.
Caption: Operational workflow for segregating azepane-derivatives. Priority is placed on avoiding halogenated solvents to enable fuel blending.
Emergency Contingencies
Spill Management (Small Scale < 500 mL):
-
Evacuate: Clear the immediate area.
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels if the substance is hot or concentrated, as esters can be flammable.
-
Clean: Wipe area with soap and water. Place all spill debris into a separate bag labeled "Hazardous Waste - Spill Debris."
Exposure Response:
-
Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the ester means water alone may not remove it efficiently; soap is critical.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
References
-
PubChem. Methyl (2Z)-azepan-2-ylideneacetate Compound Summary (CID 13425841). National Library of Medicine.[3] [Link][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste). [Link]
-
American Chemical Society (ACS). Laboratory Waste Management: A Guide for Researchers. [Link]
Sources
Personal protective equipment for handling methyl (2Z)-azepan-2-ylideneacetate
Executive Summary & Risk Context[1][2][3][4][5]
Methyl (2Z)-azepan-2-ylideneacetate is a specialized cyclic enamino ester used primarily as a pharmacophore building block in the synthesis of polycyclic heterocycles and alkaloid mimics. Unlike common solvents or reagents, this compound presents a unique risk profile due to its lipophilicity and electrophilic potential .
The Core Hazard: As an
Immediate Directives:
-
Containment: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.
-
Skin Absorption: High risk due to the methyl ester moiety facilitating dermal transport.
-
Sensitization: Treat as a potential respiratory and skin sensitizer.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling Methyl (2Z)-azepan-2-ylideneacetate. This protocol uses a Task-Based Risk Assessment (TBRA) approach.
PPE Selection Table
| Protection Zone | PPE Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. The oily consistency of the ester in solution adheres to skin/mucosa; vapors may cause lacrimation. |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Permeation Defense: Methyl esters degrade latex. Nitrile offers >480 min breakthrough protection for incidental contact. Double gloving prevents cross-contamination during doffing. |
| Respiratory | Engineering Controls Primary. If hood sash >18" or spill occurs: P100/OV Respirator | The compound creates fine dusts (solid) or organic vapors (oil). Standard N95s do not protect against organic vapors. |
| Body | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb lipophilic esters, creating a secondary exposure source. Tyvek repels particulates and light splashes. |
Engineering Controls & Containment Logic
Effective safety relies on the hierarchy of controls. PPE is the last line of defense; containment is the first.
Visualization: Exposure Control Workflow
The following decision tree illustrates the required containment strategy based on the physical state of the reagent.
Operational Protocols
A. Weighing and Transfer (Critical Step)
Context: Enamino esters often exist as low-melting solids or viscous oils. Static electricity can cause "fly-away" powder, leading to invisible surface contamination.
-
Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure to neutralize surface charge on the spatula and weighing boat.
-
The "Clean-Dirty" Rule: Designate one hand (non-dominant) as "Dirty" (handles the reagent jar) and one hand as "Clean" (operates the balance doors/spatula).
-
Transfer: Never transfer the open jar across the lab bench. Move the tared flask to the balance.
-
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethyl Acetate) after weighing. Dispose of the wipe as hazardous solid waste.
B. Reaction Setup
Context: This compound is sensitive to hydrolysis. Moisture leads to decomposition into azepan-2-one and methyl acetate, altering the hazard profile.
-
Glassware: Use flame-dried glassware under an inert atmosphere (Argon/Nitrogen).
-
Solvent Choice: When dissolving, add solvent (e.g., DCM, THF) slowly down the side of the vessel to prevent "puffing" of the solid.
-
Temperature: If heating is required, use a silicone oil bath or heating block. Never use an open flame or heat gun near the neat material due to the flammability of the ester functionality.
Emergency Response & Spill Management
In the event of a release, immediate action prevents chronic exposure.
Spill Response Algorithm
First Aid Measures
-
Eye Contact: Flush immediately with saline/water for 15 minutes .[2] The lipophilic nature requires prolonged flushing to mechanically remove the oil.
-
Skin Contact: Do not use alcohol/solvents to wash skin; this increases permeability. Wash with mild soap and copious water.[2]
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
Disposal & Decontamination
Do not dispose of down the drain. This compound is toxic to aquatic life (Category 2/3 Acute Aquatic Toxicity).
-
Liquid Waste: Segregate into "Non-Halogenated Organic" waste streams (unless halogenated solvents were used).
-
Solid Waste: Contaminated gloves, weighing boats, and wipes must be placed in a sealed "Hazardous Solid Waste" bag.
-
Quenching (Optional): For trace residues in glassware, rinse with a dilute acidic solution (1M HCl) to hydrolyze the enamino ester before final solvent cleaning. Note: This generates heat; perform in a hood.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]3]
-
PubChem. (n.d.). Methyl (Z)-2-(cyclohex-2-en-1-ylidene)acetate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
